Deruxtecan analog 2 monoTFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H31F4N5O9 |
|---|---|
分子量 |
693.6 g/mol |
IUPAC名 |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |
InChIキー |
DXZHUKXYWJZGIG-XUEJMOKYSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
Deruxtecan analog 2 monoTFA chemical structure and properties
This technical guide provides a comprehensive overview of Deruxtecan analog 2 monoTFA, a drug-linker conjugate for antibody-drug conjugates (ADCs), intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a homolog of Deruxtecan, a key component in the successful antibody-drug conjugate Enhertu® (trastuzumab deruxtecan). It is a conjugate of a potent topoisomerase I inhibitor, a derivative of camptothecin, with a linker designed for attachment to a monoclonal antibody. The "monoTFA" designation indicates the presence of one trifluoroacetic acid molecule, likely as a salt.
Chemical Structure:
While a definitive 2D structure image is not publicly available, the chemical structure can be inferred from its SMILES notation.
SMILES Notation: O=C(N[C@H]1CCC2=C3C1=C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C46)=O)C6=NC3=CC(F)=C2C)COCNC(CN)=O.OC(C(F)(F)F)=O[1]
Physicochemical and General Properties:
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₁F₄N₅O₉ | [1] |
| Molecular Weight | 693.60 g/mol | [1] |
| CAS Number | 2758874-59-6 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥99.56% | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), and in formulations of PEG300, Tween-80, and saline (≥ 2 mg/mL). | [2][3] |
| Storage Conditions | Store at -20°C, sealed, and protected from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Mechanism of Action and Signaling Pathway
The cytotoxic payload of this compound is a camptothecin analog. Camptothecins are potent inhibitors of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.
Topoisomerase I Inhibition Pathway:
Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme covalently binds to the 3'-phosphate end of the broken DNA strand, forming a cleavage complex. Camptothecin and its analogs stabilize this cleavage complex, preventing the re-ligation of the DNA strand. When the replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.
References
Deruxtecan Analog 2: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan analog 2 is a drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. It comprises a potent topoisomerase I inhibitor, Camptothecin, attached to a linker.[1][2][3] This design allows for the selective delivery of the cytotoxic payload to cancer cells expressing a specific target antigen, such as Fibroblast Growth Factor Receptor 2 (FGFR2), for which this analog has been noted for the preparation of anti-FGFR2 ADCs.[1] This technical guide provides an in-depth overview of the core mechanism of action of Deruxtecan analog 2 in cancer cells, based on the established principles of topoisomerase I inhibition by Camptothecin derivatives and the general mechanisms of similar ADCs.
Core Mechanism of Action
The cytotoxic effect of an ADC incorporating Deruxtecan analog 2 is a multi-step process that begins with targeted delivery and culminates in apoptosis of the cancer cell. The mechanism is predicated on the potent activity of its Camptothecin payload, a well-characterized topoisomerase I inhibitor.
Targeting and Internalization
An ADC utilizing Deruxtecan analog 2 would first bind to a specific antigen, such as FGFR2, on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell within an endosome.
Lysosomal Trafficking and Payload Release
Following internalization, the endosome containing the ADC fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker of Deruxtecan analog 2, releasing the active Camptothecin payload into the cytoplasm.
Topoisomerase I Inhibition and DNA Damage
Once released, the Camptothecin payload diffuses into the nucleus and targets topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication.[4]
Cell Cycle Arrest and Apoptosis
The accumulation of DNA double-strand breaks triggers a DNA damage response (DDR). This activates cell cycle checkpoints, leading to cell cycle arrest, typically in the G2/M phase, to allow for DNA repair. If the damage is too extensive to be repaired, the cell is driven to initiate programmed cell death, or apoptosis.
Bystander Effect
A key feature of many potent ADC payloads, including derivatives of Camptothecin, is the "bystander effect." Once the payload is released into the target cancer cell, its membrane permeability allows it to diffuse out of the cell and into the surrounding tumor microenvironment. This enables the killing of adjacent cancer cells, even if they do not express the target antigen. This is particularly advantageous in treating heterogeneous tumors.
Quantitative Data
While specific preclinical data for "Deruxtecan analog 2" is not publicly available, the following table summarizes representative data for Deruxtecan (DXd), a closely related exatecan derivative, to illustrate the expected potency and cellular effects.
| Parameter | Cell Line | Value | Reference |
| IC50 (Topoisomerase I Inhibition) | - | 0.31 µM | [5] |
| IC50 (Cytotoxicity) | KPL-4 (HER2+) | 1.43 nM | |
| NCI-N87 (HER2+) | 4.07 nM | ||
| SK-BR-3 (HER2+) | 2.56 nM | ||
| MDA-MB-468 (HER2-) | 3.89 nM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of Deruxtecan analog 2.
Caption: Mechanism of Action of a Deruxtecan Analog 2 ADC.
Caption: Bystander Effect of a Deruxtecan Analog 2 ADC.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of an ADC containing Deruxtecan analog 2.
Cell Viability Assay (MTT/XTT)
-
Objective: To determine the cytotoxic effect of the ADC and calculate its IC50 value.
-
Method:
-
Seed cancer cells (e.g., FGFR2-positive and negative lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the free payload (Deruxtecan analog 2), and a non-targeting control ADC for 72-96 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the ADC.
-
Method:
-
Treat cancer cells with the ADC at concentrations around the IC50 value for 24, 48, and 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the ADC on cell cycle progression.
-
Method:
-
Treat cells with the ADC at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.
-
DNA Damage Assay (γ-H2AX Staining)
-
Objective: To detect the formation of DNA double-strand breaks.
-
Method:
-
Grow cells on coverslips and treat them with the ADC for different durations.
-
Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.
-
Block non-specific binding sites with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to counterstain the nuclei.
-
Visualize and quantify the γ-H2AX foci using fluorescence microscopy.
-
In Vitro Bystander Effect Assay (Co-culture or Conditioned Medium)
-
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Method (Co-culture):
-
Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture the labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio.
-
Treat the co-culture with the ADC.
-
After a set incubation period, quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.
-
-
Method (Conditioned Medium):
-
Treat antigen-positive "donor" cells with the ADC.
-
After incubation, collect the culture medium, centrifuge, and filter it to remove cells and debris.
-
Add this "conditioned medium" to a culture of antigen-negative "recipient" cells.
-
Assess the viability of the recipient cells after further incubation.
-
Conclusion
Deruxtecan analog 2, as a Camptothecin-based drug-linker, is poised to be a potent payload for the development of novel ADCs. Its mechanism of action is centered on the inhibition of topoisomerase I, leading to catastrophic DNA damage and subsequent apoptosis in targeted cancer cells. Furthermore, the anticipated bystander effect provides a significant advantage in overcoming tumor heterogeneity. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and characterization of ADCs incorporating this promising cytotoxic agent. While specific quantitative data for Deruxtecan analog 2 is not yet widely published, its foundational mechanism as a Camptothecin derivative provides a strong basis for its continued investigation in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
- 5. Dxd | CAS:1599440-33-1,Exatecan derivative for ADC | AxisPharm [axispharm.com]
The Role of monoTFA Salt in Deruxtecan Analog 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the mono-trifluoroacetate (monoTFA) salt in Deruxtecan analog 2, a drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs), particularly those targeting the fibroblast growth factor receptor 2 (FGFR2). While the precise chemical structure of Deruxtecan analog 2 is not publicly disclosed in comprehensive detail, available information from patent literature and chemical suppliers identifies it as a homolog of Deruxtecan, comprising a camptothecin-based payload linked to a functional moiety for antibody conjugation.
The presence of a monoTFA salt is a common feature of synthetic peptides and complex organic molecules, often resulting from the purification process. This guide will explore the implications of this salt form on the physicochemical properties, stability, and biological activity of Deruxtecan analog 2, drawing upon established principles of ADC chemistry and data from related compounds.
Physicochemical Properties and the Role of the monoTFA Salt
The monoTFA salt of Deruxtecan analog 2 is a direct consequence of the synthetic and purification methodologies employed, particularly the use of trifluoroacetic acid (TFA) in solid-phase synthesis and reversed-phase high-performance liquid chromatography (RP-HPLC). The TFA counterion can significantly influence the following physicochemical properties:
-
Solubility: The TFA salt form generally enhances the solubility of the drug-linker conjugate in aqueous and organic solvents used during the conjugation process with antibodies. This is crucial for achieving efficient and reproducible drug-to-antibody ratios (DAR).
-
Stability: The salt form can impact the chemical stability of the conjugate. The acidic nature of the TFA counterion may influence the stability of acid-labile functional groups within the linker or payload.
-
Hygroscopicity: TFA salts can be hygroscopic, affecting the handling and storage of the drug-linker conjugate.
-
Aggregation: The presence of the counterion can modulate intermolecular interactions, potentially influencing the aggregation propensity of the ADC.
Quantitative Data Summary
While specific quantitative data for Deruxtecan analog 2 monoTFA is not publicly available, the following table presents a hypothetical comparison of key physicochemical parameters for different salt forms of a similar drug-linker conjugate, based on general knowledge in the field.
| Parameter | monoTFA Salt Form | Hydrochloride (HCl) Salt Form | Acetate (OAc) Salt Form | Free Base |
| Aqueous Solubility (mg/mL) | > 2.0 | 1.0 - 1.5 | 0.5 - 1.0 | < 0.1 |
| Stability in PBS (pH 7.4, 4°C, % remaining after 7 days) | 95% | 97% | 98% | 90% |
| Hygroscopicity (Weight % gain at 80% RH) | 5-10% | 2-5% | 1-3% | < 1% |
| Aggregation Onset Temperature (°C) | 65 | 68 | 70 | 62 |
Note: The data in this table is illustrative and intended to highlight the potential differences between salt forms. Actual values for Deruxtecan analog 2 would require experimental determination.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Deruxtecan analogs can be found in patent literature, such as WO2024008102A1. Below are generalized key experimental methodologies relevant to the study of the monoTFA salt form.
Synthesis and Purification of Deruxtecan Analog 2
The synthesis of Deruxtecan analogs typically involves the multi-step synthesis of the linker and its subsequent conjugation to the camptothecin payload. The final purification is commonly performed using preparative RP-HPLC with a mobile phase containing TFA, which results in the isolation of the product as a TFA salt.
General Purification Protocol:
-
The crude drug-linker conjugate is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
The solution is injected onto a C18 reversed-phase column.
-
A gradient elution is performed using a mobile phase system of:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
The gradient is run from a low to a high percentage of Solvent B over a specified time to elute the product.
-
Fractions containing the pure product are collected, combined, and lyophilized to yield the drug-linker conjugate as a monoTFA salt.
Salt Exchange Protocol (TFA to HCl)
To evaluate the impact of the counterion, the TFA salt can be exchanged for another salt, such as hydrochloride (HCl).
-
Dissolve the this compound salt in deionized water.
-
Add a 10-fold molar excess of 0.1 M HCl.
-
Freeze the solution in a dry ice/acetone bath.
-
Lyophilize the frozen solution to remove water and excess HCl.
-
Repeat the dissolution, addition of HCl, and lyophilization steps two more times to ensure complete salt exchange.
-
The final product is the HCl salt of the Deruxtecan analog.
Characterization of Salt Form and Purity
The identity and purity of the drug-linker conjugate and its salt form are confirmed using a combination of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure and the presence of the TFA counterion.
-
Analytical RP-HPLC: To determine the purity of the compound.
-
Ion Chromatography: To quantify the amount of TFA present in the sample.
Signaling Pathways and Experimental Workflows
The ultimate role of Deruxtecan analog 2 is to be conjugated to an antibody to form an ADC that targets cancer cells, such as those overexpressing FGFR2. The mechanism of action of such an ADC follows a well-established pathway.
ADC Mechanism of Action
Caption: General mechanism of action for an anti-FGFR2 ADC utilizing Deruxtecan analog 2.
Experimental Workflow for ADC Characterization
Exploratory Studies on the Cytotoxicity of Deruxtecan Analog 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of Deruxtecan analog 2, a potent drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This document outlines the core mechanism of action, detailed experimental protocols for assessing its cytotoxicity, and available quantitative data.
Deruxtecan analog 2, identified by the CAS number 1599440-13-7, is a drug-linker conjugate that incorporates a derivative of the topoisomerase I inhibitor, camptothecin, as its cytotoxic payload.[1][2] This payload is connected to a linker, making it suitable for conjugation to a monoclonal antibody, thereby enabling targeted delivery to cancer cells.[3][] One such ADC, referred to as 7300-Deruxtecan, has demonstrated significant cytotoxic activity in vitro.[5] The unconjugated payload of Deruxtecan, Dxd, has also shown high cytotoxicity across various human cancer cell lines.[6]
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage Response
As a camptothecin derivative, the cytotoxic payload of Deruxtecan analog 2 functions by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication. This extensive DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).
The DDR pathway is initiated by sensor proteins such as ATM and DNA-PKcs, which are activated in response to double-strand breaks.[7] These kinases then phosphorylate a variety of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor protein p53.[8][9] Activation of these signaling pathways ultimately results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[9]
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 Value | Reference |
| 7300-Deruxtecan (ADC) | SHP-77 | 124.5 nM | [5] |
| Dxd (unconjugated payload) | KPL-4 | 1.43 nM | [6] |
| Dxd (unconjugated payload) | NCI-N87 | Not specified | [6] |
| Dxd (unconjugated payload) | SK-BR-3 | Not specified | [6] |
| Dxd (unconjugated payload) | MDA-MB-468 | 4.07 nM | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment via MTT Assay
This protocol describes a common method for evaluating the cytotoxicity of Deruxtecan analog 2 or its corresponding ADC in a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12][13][14]
Materials:
-
Target cancer cell line (e.g., HER2-positive or FGFR-positive cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Deruxtecan analog 2 or ADC stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Deruxtecan analog 2 or the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a predetermined exposure time (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway of Topoisomerase I Inhibitor-Induced Apoptosis
Caption: Topoisomerase I inhibitor-induced DNA damage response and apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
References
- 1. Deruxtecan, 1599440-13-7 | BroadPharm [broadpharm.com]
- 2. watson-int.com [watson-int.com]
- 3. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 7. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
The Advent of Deruxtecan Analogs in Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the remarkable clinical success of antibody-drug conjugates (ADCs) utilizing deruxtecan and its analogs. This technical guide provides an in-depth exploration of the core components, mechanisms of action, and developmental considerations for this potent class of ADCs.
Core Components of Deruxtecan-Based ADCs
Deruxtecan is a drug-linker conjugate designed for ADCs, comprising a potent topoisomerase I inhibitor payload, DXd, and an enzymatically cleavable tetrapeptide-based linker.[1][2][] This combination has proven highly effective in delivering cytotoxic agents specifically to tumor cells, thereby enhancing the therapeutic window.
A typical deruxtecan-based ADC consists of three primary components:
-
A Monoclonal Antibody (mAb): This component provides specificity by targeting a particular tumor-associated antigen. Examples include trastuzumab (targeting HER2), patritumab (targeting HER3), and datopotamab (targeting TROP2).[4][5]
-
The Deruxtecan Drug-Linker: This consists of the DXd payload attached to a cleavable linker.
-
The Cytotoxic Payload (DXd): DXd is a derivative of exatecan, a potent topoisomerase I inhibitor.[] Its high potency is a key advantage, being approximately ten times more potent than SN-38, the active metabolite of irinotecan.[6][7]
A defining characteristic of many deruxtecan-based ADCs is a high drug-to-antibody ratio (DAR), often around 8.[6][8] This high DAR allows for the delivery of a greater number of payload molecules per antibody, contributing to the ADC's potent anti-tumor activity.[]
Mechanism of Action: From Targeting to Bystander Killing
The mechanism of action for a deruxtecan-based ADC is a multi-step process designed for targeted cell killing while minimizing systemic toxicity.
-
Circulation and Targeting: Following administration, the ADC circulates systemically until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of tumor cells.[9]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.[9][10][11]
-
Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes, where acidic conditions and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide linker.[][9][12][13] This cleavage releases the DXd payload from the antibody.
-
Topoisomerase I Inhibition and Apoptosis: The released DXd, being membrane-permeable, can then translocate to the nucleus.[10] There, it inhibits topoisomerase I, an enzyme essential for DNA replication and transcription.[9] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[9][13]
-
The Bystander Effect: A crucial feature of deruxtecan-based ADCs is the "bystander effect."[6] The high membrane permeability of the released DXd payload allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they have low or no expression of the target antigen.[][6][11] This is particularly advantageous in treating heterogeneous tumors.[6]
Linker Chemistry: Ensuring Stability and Controlled Release
The linker is a critical component of the ADC, and its design is pivotal to the overall efficacy and safety profile. The tetrapeptide linker used in deruxtecan, typically Gly-Gly-Phe-Gly (GGFG), is engineered to be highly stable in the systemic circulation, minimizing the premature release of the potent DXd payload that could lead to off-target toxicity.[14][15]
This stability is contrasted by its selective cleavage within the intracellular environment of tumor cells by lysosomal proteases.[] This controlled release mechanism ensures that the cytotoxic payload is liberated precisely at the site of action.[] Studies have shown that the GGFG tetrapeptide linker exhibits suitable stability in mouse, rat, and human plasma, with minimal payload release over extended periods.[15]
Synthesis and Conjugation of Deruxtecan ADCs
The synthesis of a deruxtecan-based ADC is a multi-step process involving the preparation of the deruxtecan drug-linker and its subsequent conjugation to the monoclonal antibody.
Synthesis of the Deruxtecan Drug-Linker
The synthesis involves the preparation of the exatecan precursor and the advanced linker intermediate, which are then coupled.[16] The final step often involves the introduction of a maleimide group to the linker, which facilitates conjugation to the antibody.[]
Antibody Conjugation
The conjugation of the deruxtecan linker to the antibody is typically achieved through the cysteine residues of the antibody.[8] This process involves the reduction of the interchain disulfide bonds of the antibody to generate free thiol groups. The maleimide group on the deruxtecan linker then reacts with these thiol groups to form a stable thioether bond, resulting in the final ADC.[16] This method allows for a relatively homogeneous ADC product with a high DAR.[8]
Structure-Activity Relationships and Analog Development
The development of deruxtecan analogs focuses on optimizing the therapeutic index by modifying the payload, the linker, or both.
-
Payload Potency and Permeability: The high potency of DXd is a key driver of the efficacy of these ADCs. Furthermore, its membrane permeability is essential for the bystander killing effect.[17] Research into analogs may explore modifications to the exatecan structure to further enhance potency or modulate permeability to optimize the bystander effect and safety profile.
-
Linker Stability and Cleavability: The choice of a cleavable linker is critical for efficient payload release.[17] The GGFG linker has demonstrated a good balance of plasma stability and intracellular cleavability.[15] The development of novel linkers could offer alternative cleavage mechanisms or further improve stability.
-
Drug-to-Antibody Ratio (DAR): A high DAR, such as the ~8 seen with trastuzumab deruxtecan, is associated with enhanced anti-tumor activity, particularly in tumors with low antigen expression.[8] However, a higher DAR can also impact the ADC's pharmacokinetics and potentially increase toxicity. Therefore, optimizing the DAR is a key aspect of ADC development.
Quantitative Data Summary
| ADC | Target Antigen | Payload | Linker | Average DAR | Indication(s) |
| Trastuzumab deruxtecan (T-DXd, Enhertu®) | HER2 | DXd | Cleavable tetrapeptide | ~8 | HER2-positive breast cancer, HER2-low breast cancer, HER2-positive gastric cancer, HER2-mutant non-small cell lung cancer |
| Patritumab deruxtecan | HER3 | DXd | Cleavable tetrapeptide | Not specified | EGFR-mutated non-small cell lung cancer |
| Datopotamab deruxtecan (Dato-DXd) | TROP2 | DXd | Cleavable tetrapeptide | Not specified | Non-small cell lung cancer |
This table is a summary of information from multiple sources and is intended for illustrative purposes. Specific details may vary based on the cited literature.[2][4][5][11][18]
Experimental Protocols
In Vitro Cytotoxicity and Bystander Effect Assays
Objective: To determine the potency of the ADC against target-expressing cancer cells and to evaluate the bystander killing effect on antigen-negative cells.
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression is used. For bystander effect assays, co-cultures of antigen-positive and antigen-negative cells are established.[17]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC or the free payload (DXd) for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is measured using standard assays such as MTS or CellTiter-Glo.
-
Data Analysis: IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves. The bystander effect is quantified by the reduction in viability of the antigen-negative cells in the co-culture system.[17]
In Vivo Antitumor Efficacy Studies
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human tumor xenografts or patient-derived xenograft (PDX) models expressing the target antigen.[8][10]
-
ADC Administration: Once tumors reach a predetermined size, mice are treated with the ADC, a control antibody, or vehicle, typically via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated group to the control group. In some studies, complete tumor regression may be observed.[17]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of deruxtecan-based ADCs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of a deruxtecan-based ADC.
Caption: General workflow for ADC development and evaluation.
Future Perspectives and Challenges
Deruxtecan-based ADCs have demonstrated significant promise in treating various solid tumors.[5][11] Future research will likely focus on:
-
Expanding to New Targets: Identifying novel tumor-associated antigens to broaden the applicability of this technology.
-
Overcoming Resistance: Understanding and overcoming mechanisms of resistance to deruxtecan-based ADCs.
-
Managing Toxicities: While targeted, these ADCs are not without side effects, such as interstitial lung disease/pneumonitis and neutropenia.[12] Optimizing the therapeutic index to mitigate these toxicities is an ongoing effort.
-
Combination Therapies: Exploring the synergistic effects of deruxtecan-based ADCs with other anti-cancer agents, such as immunotherapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adcreview.com [adcreview.com]
- 4. Three ADCs Expected To Be Approved In 2024-2025 | Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 10. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 17. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Exploration of a Novel Deruxtecan Analog for Anti-FGFR2 Antibody-Drug Conjugate Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Fibroblast growth factor receptor 2 (FGFR2) has emerged as a compelling therapeutic target due to its overexpression in a variety of solid tumors and its role in driving oncogenic signaling. This technical guide provides an in-depth exploration of a hypothetical anti-FGFR2 ADC utilizing "Deruxtecan analog 2 monoTFA," a novel drug-linker conjugate. This document outlines the core components of such an ADC, its proposed mechanism of action, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation. All quantitative data from analogous compounds are presented in structured tables to serve as a benchmark for research and development.
Introduction to Anti-FGFR2 ADCs
Fibroblast growth factor receptor 2 (FGFR2), a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1] Aberrant FGFR2 signaling, often driven by gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers, including gastric, breast, and bladder cancer.[2][3] The differential expression of FGFR2 between tumor and normal tissues makes it an attractive target for targeted therapies.[4][5]
An antibody-drug conjugate approach against FGFR2 aims to deliver a potent cytotoxic agent directly to tumor cells overexpressing the receptor, thereby maximizing efficacy while minimizing systemic toxicity.[6] This strategy leverages the high specificity of a monoclonal antibody to achieve targeted payload delivery.
Core Components: A Hypothetical Anti-FGFR2 ADC with this compound
The proposed anti-FGFR2 ADC is a complex biomolecule comprising three key components:
-
Anti-FGFR2 Monoclonal Antibody (mAb): A humanized IgG1 monoclonal antibody that specifically binds to the extracellular domain of FGFR2 with high affinity. This component is responsible for the targeted delivery of the ADC to tumor cells.
-
This compound (Drug-Linker): This component consists of two parts:
-
Linker: A cleavable linker, likely based on the tetrapeptide motif (Gly-Gly-Phe-Gly), designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[7][8]
-
Payload: A derivative of exatecan, a potent topoisomerase I inhibitor.[] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, apoptotic cell death.[10] "Deruxtecan analog 2" is described as a homolog of Deruxtecan, a drug-linker conjugate that can be used for the preparation of anti-FGFR2 ADCs.[11][12][13][14]
-
-
Drug-to-Antibody Ratio (DAR): A critical parameter influencing the ADC's efficacy and toxicity. A high DAR, typically around 8 for deruxtecan-based ADCs, ensures a potent cytotoxic effect.[15]
Proposed Mechanism of Action
The anti-tumor activity of the anti-FGFR2 ADC with this compound is proposed to occur through a multi-step process:
-
Binding: The ADC circulates in the bloodstream and the anti-FGFR2 mAb component binds specifically to FGFR2 on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell via receptor-mediated endocytosis.[15]
-
Trafficking and Cleavage: The endosome containing the ADC-FGFR2 complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases cleave the linker, releasing the membrane-permeable topoisomerase I inhibitor payload.[7][8]
-
DNA Damage and Apoptosis: The released payload diffuses from the lysosome into the cytoplasm and subsequently translocates to the nucleus. In the nucleus, it inhibits topoisomerase I, leading to the accumulation of single-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis.[10][16]
-
Bystander Effect: The membrane-permeable nature of the deruxtecan-based payload allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may not express high levels of FGFR2.[15][17] This bystander effect is crucial for treating heterogeneous tumors.
Figure 1: Proposed mechanism of action for an anti-FGFR2 ADC.
FGFR2 Signaling Pathway in Cancer
FGFR2 activation by its fibroblast growth factor (FGF) ligands triggers receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways that are critical for tumor growth and survival.[2] The main signaling pathways include:
-
RAS-MAPK Pathway: Promotes cell proliferation and differentiation.[1][18]
-
PI3K-AKT Pathway: Inhibits apoptosis and promotes cell survival.[1][2]
-
PLCγ Pathway: Regulates cell motility and invasion.[2]
-
JAK-STAT Pathway: Contributes to tumor invasion, metastasis, and immune evasion.[1][2]
Figure 2: Key downstream signaling pathways activated by FGFR2.
Preclinical Research and Evaluation
A rigorous preclinical evaluation is essential to characterize the efficacy and safety of a novel anti-FGFR2 ADC.
In Vitro Studies
-
Binding Affinity and Specificity: Determined using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the on- and off-rates of the ADC binding to recombinant FGFR2 protein and FGFR2-expressing cells.
-
Internalization Assay: Confirms that the ADC is internalized upon binding to FGFR2. This can be visualized and quantified using fluorescently labeled ADCs and techniques like flow cytometry or confocal microscopy.
-
In Vitro Cytotoxicity Assay: Measures the ability of the ADC to kill FGFR2-expressing cancer cells. This is a critical assay to determine the potency (IC50 value) of the ADC.[19][20]
-
Bystander Killing Assay: Evaluates the ability of the ADC to kill neighboring antigen-negative cells. This is typically done using a co-culture system of antigen-positive and antigen-negative cells.[20]
-
Linker Stability Assay: Assesses the stability of the linker in plasma to ensure premature release of the payload is minimized.
-
Cell Culture: Culture FGFR2-positive (e.g., SNU-16, KATO III) and FGFR2-negative (e.g., MDA-MB-231) cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the anti-FGFR2 ADC, a non-targeting control ADC, and the free payload. Treat the cells with these compounds for a defined period (e.g., 72-120 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
In Vivo Studies
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known FGFR2 expression levels are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients are implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[21]
-
Efficacy Studies: Evaluate the anti-tumor activity of the ADC in established tumor models. Key endpoints include tumor growth inhibition (TGI) and tumor regression.
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC and the released payload.
-
Toxicology Studies: Assess the safety profile of the ADC in relevant animal models (e.g., rodents and non-human primates) to identify potential on-target and off-target toxicities and to determine the maximum tolerated dose (MTD).
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject an FGFR2-positive cancer cell line (e.g., 5 x 10^6 SNU-16 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, anti-FGFR2 ADC at different dose levels). Administer the treatments intravenously (IV) on a specified schedule (e.g., once every three weeks).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the percent tumor growth inhibition for each group compared to the vehicle control.
Figure 3: A representative experimental workflow for the preclinical evaluation of an ADC.
Quantitative Data from Analogous Compounds
Specific data for an anti-FGFR2 ADC using "this compound" is not publicly available. The following tables summarize representative quantitative data from preclinical studies of other anti-FGFR2 ADCs and deruxtecan-based ADCs to provide a benchmark for expected performance.
Table 1: In Vitro Cytotoxicity of Anti-FGFR2 ADCs in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR2 Expression | ADC | Payload | IC50 (nM) | Reference |
| SNU-16 | Gastric | High | Aprutumab ixadotin (BAY1187982) | Auristatin W derivative | Sub-nM | [22] |
| KATOIII | Gastric | High | Aprutumab ixadotin (BAY1187982) | Auristatin W derivative | Single-digit nM | [22] |
| MFM-223 | Breast | High | Aprutumab ixadotin (BAY1187982) | Auristatin W derivative | Sub-nM | [22] |
| NCI-H716 | Colorectal | High | scFvF7-Fc-vcMMAE | MMAE | 7.7 | [23] |
| SNU-16 | Gastric | High | scFvF7-Fc-vcMMAE | MMAE | 0.89 | [23] |
Table 2: In Vivo Efficacy of Anti-FGFR2 ADCs in Xenograft Models
| Model | Cancer Type | ADC | Treatment | Outcome | Reference |
| SNU-16 (CDX) | Gastric | Aprutumab ixadotin (BAY1187982) | Monotherapy | Tumor growth inhibition | [22] |
| MFM-223 (CDX) | Breast | Aprutumab ixadotin (BAY1187982) | Monotherapy | Tumor regression | [22] |
| GC10-0608 (PDX) | Gastric | Aprutumab ixadotin (BAY1187982) | Monotherapy | Efficacious | [21] |
| MAXF857 (PDX) | Breast | Aprutumab ixadotin (BAY1187982) | Monotherapy | Efficacious | [21] |
Table 3: Clinical Efficacy of Trastuzumab Deruxtecan (a Deruxtecan-based ADC) in HER2-Positive Metastatic Breast Cancer
| Clinical Trial | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| DESTINY-Breast01 | Third-line or later | 60.9% | 16.4 months | [24] |
| DESTINY-Breast03 | Second-line | 79.7% | Not Reached (vs. 6.8 months for T-DM1) | [25] |
Conclusion and Future Directions
The development of an anti-FGFR2 ADC utilizing a potent topoisomerase I inhibitor payload like a deruxtecan analog holds significant promise for the treatment of FGFR2-overexpressing solid tumors. The high potency and bystander effect of deruxtecan-based payloads could be particularly advantageous in overcoming tumor heterogeneity, a common mechanism of treatment resistance.
Future research should focus on the synthesis and characterization of the specific "this compound" and its conjugation to a high-affinity anti-FGFR2 antibody. Comprehensive preclinical in vitro and in vivo studies, as outlined in this guide, will be crucial to establish the proof-of-concept and to define the therapeutic window for this novel ADC. Furthermore, the identification of predictive biomarkers beyond FGFR2 overexpression may help to select patient populations most likely to benefit from this therapeutic strategy. The continued innovation in ADC technology, including novel linkers and payloads, will undoubtedly pave the way for more effective and safer cancer therapies.
References
- 1. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Development Services Targeting FGFR2 - Creative Biolabs [creative-biolabs.com]
- 5. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.cn [glpbio.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. techbullion.com [techbullion.com]
- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 19. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Generation of high-affinity, internalizing anti-FGFR2 single-chain variable antibody fragment fused with Fc for targeting gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Real-world efficacy and safety of trastuzumab deruxtecan versus trastuzumab emtansine and tucatinib as second-line and third-line treatments for HER2-positive metastatic breast cancer: two target trial emulation studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Deruxtecan Analog 2 in Targeted Therapy
This technical guide provides a comprehensive overview of the fundamental principles of Deruxtecan analog 2 as a component of targeted therapy, specifically within the framework of Antibody-Drug Conjugates (ADCs). The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Deruxtecan analog 2 is a drug-linker conjugate designed for the development of ADCs.[1] It comprises a cytotoxic payload, Camptothecin, which is a potent topoisomerase I inhibitor, attached to a linker system.[1] This construct is analogous to the well-characterized deruxtecan (DXd), the payload in highly successful ADCs like Trastuzumab deruxtecan (T-DXd) and Patritumab deruxtecan (HER3-DXd).[][3] The primary application of Deruxtecan analog 2 is its conjugation to a monoclonal antibody that targets a specific tumor-associated antigen, such as Fibroblast Growth Factor Receptor 2 (FGFR2), to enable selective delivery of the cytotoxic agent to cancer cells.[1]
Core Principle: The Antibody-Drug Conjugate (ADC) Paradigm
ADCs represent a strategic therapeutic modality that combines the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[4] This approach aims to maximize efficacy while minimizing systemic toxicity associated with traditional chemotherapy.[3] The fundamental structure of an ADC based on Deruxtecan analog 2 consists of three key components:
-
The Antibody: A monoclonal antibody engineered to bind with high affinity to a specific antigen predominantly expressed on the surface of tumor cells (e.g., FGFR2).
-
The Linker: A chemical moiety that connects the antibody to the cytotoxic payload. The linker is designed to be stable in systemic circulation but cleavable within the target cancer cell, ensuring the payload is released only where it is intended to act.[5][6]
-
The Payload (Deruxtecan analog 2): The cytotoxic agent (Camptothecin) responsible for inducing tumor cell death upon its release.[1]
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic effect of an ADC utilizing Deruxtecan analog 2 is achieved through a multi-step process, leveraging the principles established by other deruxtecan-based ADCs.[5][7]
-
Target Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its target antigen on the tumor cell surface.[7]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.[4]
-
Payload Release: The complex is trafficked to lysosomes, where acidic conditions and lysosomal enzymes cleave the linker, releasing the membrane-permeable Camptothecin payload into the cytoplasm.[5][8]
-
DNA Damage and Apoptosis: The released payload translocates to the nucleus and inhibits topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[9] This inhibition leads to the accumulation of single-strand DNA breaks, ultimately causing replication fork collapse, DNA damage, and the induction of apoptosis (programmed cell death).[9][10]
-
Bystander Effect: A key feature of deruxtecan-based payloads is their high membrane permeability. Once released, the cytotoxic drug can diffuse out of the target cell and kill adjacent tumor cells, including those that may not express the target antigen. This "bystander killing" is particularly advantageous in treating tumors with heterogeneous antigen expression.[4][7]
Quantitative Data: Efficacy of Deruxtecan-Based ADCs in Clinical Trials
While specific clinical trial data for an ADC using Deruxtecan analog 2 is not publicly available, the extensive clinical investigation of other deruxtecan-based ADCs provides a strong indication of the payload's potential. The tables below summarize key efficacy data from studies of Trastuzumab deruxtecan (T-DXd) and Patritumab deruxtecan (HER3-DXd).
Table 1: Summary of Efficacy Data for Trastuzumab Deruxtecan (T-DXd)
| Trial Name | Cancer Type | Target | Key Efficacy Endpoint | Result | Citation(s) |
|---|---|---|---|---|---|
| DESTINY-PanTumor02 | Multiple HER2-Expressing Solid Tumors | HER2 | Objective Response Rate (ORR) | 37.1% | [11] |
| DESTINY-Lung01 | HER2-Mutated NSCLC | HER2 | Objective Response Rate (ORR) | 54.9% | [3] |
| TRIO-US B-12 TALENT | Localized, HR+, HER2-Low Breast Cancer | HER2 | Overall Response Rate (ORR) | 75% (T-DXd alone) | [12] |
| Phase I Study (NCT02564900) | HER2-Expressing Non-Breast/Non-Gastric Tumors | HER2 | Objective Response Rate (ORR) | 28.3% | [13] |
| Phase I Study (NCT02564900) | HER2-Expressing Non-Breast/Non-Gastric Tumors | HER2 | Median Progression-Free Survival (PFS) | 7.2 months |[13] |
Table 2: Summary of Efficacy Data for Patritumab Deruxtecan (HER3-DXd)
| Trial Name | Cancer Type | Target | Key Efficacy Endpoint | Result | Citation(s) |
|---|---|---|---|---|---|
| HERTHENA-Lung02 | EGFR-Mutated NSCLC | HER3 | Progression-Free Survival (PFS) | Statistically significant improvement vs. chemotherapy | [14] |
| Phase I/II Study (NCT02980341) | HR+/HER2- Metastatic Breast Cancer | HER3 | Objective Response Rate (ORR) | 30.1% | [3] |
| Phase I/II Study (NCT02980341) | Triple-Negative Breast Cancer (TNBC) | HER3 | Objective Response Rate (ORR) | 22.6% | [3] |
| Phase I/II Study (NCT02980341) | HER2+ Metastatic Breast Cancer | HER3 | Objective Response Rate (ORR) | 42.9% |[3] |
Experimental Protocols
Detailed experimental validation is critical for the development of an ADC using Deruxtecan analog 2. The following sections outline key methodologies.
Preparation of Deruxtecan analog 2 for In Vitro and In Vivo Studies
This protocol is based on methodologies provided by commercial suppliers for dissolving drug-linker conjugates.[1][15]
Objective: To prepare a stock solution and working solutions of Deruxtecan analog 2 for experimental use.
Materials:
-
Deruxtecan analog 2 powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% sodium chloride in ddH₂O)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Protocol for Stock Solution (In Vitro):
-
Prepare a stock solution by dissolving Deruxtecan analog 2 in DMSO. For example, to create a 20 mg/mL stock, dissolve 2 mg of the compound in 100 µL of DMSO.
-
Ensure the solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen if possible.[1]
Protocol for Working Solution (In Vivo): It is recommended to prepare fresh working solutions on the day of use.[1]
-
Add each solvent sequentially. For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline), follow these steps for a 1 mL working solution:
-
Take 100 µL of a 20 mg/mL DMSO stock solution.
-
Add the DMSO stock to 900 µL of a pre-prepared 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until a clear solution is obtained. This yields a final drug concentration of 2 mg/mL.[1][15]
Hypothetical Workflow for Preclinical Evaluation of an Anti-FGFR2-Deruxtecan analog 2 ADC
The following workflow outlines the logical progression of experiments to assess the efficacy and mechanism of a novel ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 10. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab Deruxtecan Demonstrates Benefit Across an Array of HER2-Expressing Tumors [clinicaloncology.com]
- 12. Neoadjuvant trastuzumab deruxtecan shows clinical activity in patients with HER2-low breast cancer | EurekAlert! [eurekalert.org]
- 13. Targeting HER2 with Trastuzumab Deruxtecan: A Dose-Expansion, Phase I Study in Multiple Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merck.com [merck.com]
- 15. medchemexpress.com [medchemexpress.com]
Unveiling Deruxtecan Analog 2 monoTFA: A Technical Overview of its Discovery and Synthesis for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the development of novel payloads and linkers is paramount to enhancing therapeutic efficacy and safety. Deruxtecan, a potent topoisomerase I inhibitor, has emerged as a clinically validated payload in successful ADCs. This whitepaper provides an in-depth technical guide on the discovery and synthesis of Deruxtecan analog 2 monoTFA, a homolog of Deruxtecan developed as a drug-linker conjugate for the creation of targeted anti-cancer therapies, particularly against Fibroblast Growth Factor Receptor 2 (FGFR2).
Discovery of a Novel Deruxtecan Analog for Anti-FGFR2 ADCs
This compound, also identified by the Chemical Abstracts Service (CAS) number 1599440-10-4 for the parent molecule, was developed in the context of creating next-generation ADCs targeting FGFR2, a receptor tyrosine kinase implicated in the progression of various solid tumors. The discovery is detailed in the patent application WO2022087243, which focuses on anti-FGFR2 antibodies and their corresponding ADCs.
The rationale behind the development of this specific analog likely stems from the need to optimize the therapeutic window of Deruxtecan-based ADCs. Modifications to the linker or the payload itself can influence critical parameters such as drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of payload release within the target cancer cells. While the exact discovery timeline and the specific structure-activity relationship (SAR) studies that led to this analog are proprietary, the patent literature suggests its design is intended to offer favorable properties when conjugated to an anti-FGFR2 antibody for the treatment of FGFR2-expressing cancers.
Synthesis Overview
The synthesis of this compound involves a multi-step process that can be broadly divided into the synthesis of the exatecan-derived payload and the linker, followed by their conjugation. While the patent WO2022087243 provides the most direct reference to the synthesis of this specific analog, a general understanding can be gleaned from the established synthetic routes for Deruxtecan and its components.
A plausible synthetic pathway would involve the preparation of the core exatecan payload, a derivative of camptothecin, followed by the synthesis of a bespoke linker. The final step is the covalent attachment of the linker to the payload to yield the drug-linker conjugate, which is then purified as its trifluoroacetic acid (TFA) salt.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
While the precise, scaled-up synthesis protocols are proprietary, the following are representative methodologies based on the synthesis of similar compounds described in the scientific literature.
General Protocol for Peptide-Based Linker Synthesis: A typical peptide linker, such as those used in Deruxtecan, is assembled using standard solid-phase or solution-phase peptide synthesis methodologies. This involves the sequential coupling of amino acids, followed by the introduction of a self-emolative spacer and a maleimide group for antibody conjugation.
General Protocol for Payload-Linker Conjugation: The exatecan derivative (payload) is reacted with the functionalized linker in an appropriate organic solvent in the presence of coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIEA). The reaction progress is monitored by techniques such as HPLC or LC-MS. Upon completion, the crude product is subjected to purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified drug-linker conjugate is then isolated, often as a TFA salt, after lyophilization.
Mechanism of Action and Signaling Pathway
The cytotoxic payload of Deruxtecan analog 2 is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoiling.
Mechanism of Topoisomerase I Inhibition: The exatecan-derived payload stabilizes the covalent complex between topoisomerase I and DNA, known as the cleavage complex. This prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these breaks. When a replication fork encounters this stabilized complex, it results in a double-strand DNA break, which is a highly lethal event for the cell, ultimately triggering apoptosis.
Targeted Delivery via Anti-FGFR2 ADC: When Deruxtecan analog 2 is conjugated to an anti-FGFR2 antibody, the resulting ADC targets cancer cells overexpressing the FGFR2 receptor.
Diagram of the Proposed Mechanism of Action of an Anti-FGFR2-Deruxtecan Analog 2 ADC
Caption: Proposed mechanism of action for an anti-FGFR2 ADC utilizing Deruxtecan Analog 2.
Quantitative Data
Table 1: Representative In Vitro Cytotoxicity of Deruxtecan-based ADCs
| ADC Target | Cell Line | IC50 (ng/mL) |
| HER2 | HER2-positive cancer cells | Low ng/mL range |
| TROP2 | TROP2-expressing cancer cells | Low ng/mL range |
| FGFR2 | FGFR2-positive cancer cells | Data not publicly available |
| Data is illustrative and based on publicly available information for other Deruxtecan ADCs. |
Table 2: Representative Pharmacokinetic Parameters of Deruxtecan-based ADCs in Preclinical Models
| ADC | Animal Model | Cmax (µg/mL) | T1/2 (days) | AUC (µg·day/mL) |
| Trastuzumab Deruxtecan | Cynomolgus Monkey | ~100-200 | ~3-5 | ~500-1000 |
| Anti-FGFR2-Deruxtecan Analog 2 ADC | Data not publicly available | N/A | N/A | N/A |
| Data is illustrative and based on publicly available information for other Deruxtecan ADCs. |
Conclusion
This compound represents a key advancement in the development of novel antibody-drug conjugates. Its design as a tailored drug-linker conjugate for anti-FGFR2 therapies underscores the ongoing efforts to refine and optimize ADC technology for improved cancer treatment. While detailed experimental data remains largely proprietary, the foundational understanding of its synthesis, mechanism of action, and the performance of related Deruxtecan-based ADCs provides a strong framework for its potential as a highly effective component of next-generation targeted cancer therapies. Further disclosures in scientific literature and at conferences are anticipated to shed more light on the specific attributes and performance of this promising ADC payload.
Methodological & Application
Anwendungshinweise und Protokolle zur Konjugation von Deruxtecan-Analog 2 monoTFA an monoklonale Antikörper
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Antikörper-Wirkstoff-Konjugate (Antibody-Drug Conjugates, ADCs) stellen eine potente Klasse von zielgerichteten Krebstherapeutika dar. Sie kombinieren die Spezifität eines monoklonalen Antikörpers mit der zytotoxischen Wirkung eines hochwirksamen niedermolekularen Medikaments. Deruxtecan, ein Topoisomerase-I-Inhibitor, hat in klinischen Studien bemerkenswerte Wirksamkeit gezeigt. Dieses Dokument beschreibt ein detailliertes Protokoll für die Konjugation eines Analogs von Deruxtecan, Deruxtecan-Analog 2 monoTFA, an monoklonale Antikörper. Das Protokoll basiert auf der etablierten Thiol-Maleimid-Kupplungschemie.
Wirkmechanismus von Deruxtecan-basierten ADCs
Der Wirkmechanismus von Deruxtecan-basierten ADCs beginnt mit der spezifischen Bindung des Antikörper-Anteils an ein Tumor-assoziiertes Antigen auf der Oberfläche von Krebszellen. Nach der Bindung wird der ADC-Antigen-Komplex durch rezeptorvermittelte Endozytose internalisiert.[1][2][3] Innerhalb der Zelle wird der Komplex zu den Lysosomen transportiert, wo der Linker, der den Antikörper mit Deruxtecan verbindet, durch lysosomale Enzyme wie Cathepsine gespalten wird.[4][5][6]
Nach der Freisetzung hemmt der Deruxtecan-Payload die Topoisomerase I, ein Enzym, das für die DNA-Replikation und -Reparatur essentiell ist.[1][4] Die Hemmung dieses Enzyms führt zu DNA-Doppelstrangbrüchen und löst letztendlich den programmierten Zelltod (Apoptose) der Krebszelle aus.[1][4] Eine wichtige Eigenschaft von Deruxtecan ist seine Membranpermeabilität, die einen "Bystander-Effekt" ermöglicht. Das freigesetzte Medikament kann aus der Zielzelle diffundieren und benachbarte Tumorzellen, die das Zielantigen möglicherweise nicht exprimieren, ebenfalls abtöten.[1][7]
Experimentelle Protokolle
Dieses Protokoll beschreibt die Konjugation von Deruxtecan-Analog 2 monoTFA, das eine Maleimid-Gruppe zur Reaktion mit Thiolen aufweist, an einen monoklonalen Antikörper. Der Prozess umfasst drei Hauptschritte: die Reduktion des Antikörpers zur Generierung freier Thiolgruppen, die Konjugation mit dem Wirkstoff-Linker und die Aufreinigung des resultierenden ADCs.
Materialien und Reagenzien
| Reagenz/Material | Spezifikation | Anbieter (Beispiel) |
| Monoklonaler Antikörper (mAb) | IgG-Isotyp, >95% Reinheit | Kommerziell oder intern hergestellt |
| Deruxtecan-Analog 2 monoTFA | Maleimid-aktiviert | MedChemExpress (HY-13631E-analog) |
| Tris(2-carboxyethyl)phosphin (TCEP) | Feste Form, >98% Reinheit | Sigma-Aldrich |
| Phosphatgepufferte Salzlösung (PBS) | pH 7.4 | Gibco |
| EDTA-Lösung | 0.5 M, pH 8.0 | Invitrogen |
| Dimethylsulfoxid (DMSO) | Wasserfrei, >99.9% Reinheit | Sigma-Aldrich |
| Entsalzungssäulen | Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific |
| Ultrafiltrationseinheiten | Amicon® Ultra Centrifugal Filters, 30 kDa MWCO | MilliporeSigma |
| Analytische Größenausschluss- | TSKgel G3000SWxl | Tosoh Bioscience |
| chromatographie (SEC) Säule | ||
| Analytische hydrophobe Interaktions- | TSKgel Butyl-NPR | Tosoh Bioscience |
| chromatographie (HIC) Säule |
Detailliertes Konjugationsprotokoll
2.2.1. Vorbereitung des Antikörpers
-
Den Antikörper in PBS auf eine Konzentration von 5-10 mg/mL bringen.
-
Falls erforderlich, den Puffer des Antikörpers mittels Dialyse oder Ultrafiltration gegen PBS (pH 7.4) austauschen.
-
Die genaue Konzentration des Antikörpers mittels UV-Vis-Spektroskopie bei 280 nm bestimmen (Extinktionskoeffizient für IgG: ~1.4 mL/(mg·cm)).
2.2.2. Reduktion der interchenaren Disulfidbrücken
-
Eine 10 mM Stammlösung von TCEP in Wasser herstellen.
-
Die Antikörperlösung mit EDTA auf eine Endkonzentration von 1 mM versetzen, um die Reoxidation der Thiole zu minimieren.
-
TCEP zur Antikörperlösung in einem molaren Überschuss von 2.5-fach pro Disulfidbrücke geben (für ein IgG mit 4 interchenaren Disulfidbrücken entspricht dies einem 10-fachen molaren Überschuss an TCEP zum Antikörper).
-
Die Reaktionsmischung für 1-2 Stunden bei 37°C inkubieren.
2.2.3. Konjugation mit Deruxtecan-Analog 2 monoTFA
-
Eine 10 mM Stammlösung von Deruxtecan-Analog 2 monoTFA in DMSO unmittelbar vor Gebrauch herstellen.
-
Den reduzierten Antikörper auf Raumtemperatur abkühlen lassen.
-
Das Deruxtecan-Analog 2 monoTFA zur Antikörperlösung in einem molaren Überschuss von 1.5-fach pro generiertem Thiol geben. Um einen angestrebten Drug-to-Antibody Ratio (DAR) von 8 zu erreichen, werden 8 Thiole pro Antikörper benötigt. Dies entspricht einem 12-fachen molaren Überschuss des Wirkstoff-Linkers zum Antikörper.
-
Die Reaktionsmischung vorsichtig mischen und für 1 Stunde bei Raumtemperatur im Dunkeln inkubieren.
-
Die Reaktion durch Zugabe von N-Acetylcystein in einem 2-fachen molaren Überschuss zum Wirkstoff-Linker stoppen, um überschüssiges Maleimid zu quenchen. 15 Minuten bei Raumtemperatur inkubieren.
2.2.4. Aufreinigung des Antikörper-Wirkstoff-Konjugats
-
Das Reaktionsgemisch zentrifugieren (14.000 x g, 5 Minuten), um eventuelle Aggregate zu entfernen.
-
Das nicht konjugierte Deruxtecan-Analog 2 monoTFA und andere niedermolekulare Reagenzien mittels Größenausschlusschromatographie (SEC) oder tangentialer Flussfiltration (TFF) entfernen.[8][]
-
SEC: Eine Entsalzungssäule gemäß den Anweisungen des Herstellers mit PBS äquilibrieren. Das Reaktionsgemisch auf die Säule geben und das gereinigte ADC eluieren.
-
TFF/Ultrafiltration: Eine Ultrafiltrationseinheit mit einer geeigneten Molekulargewichtsgrenze (z.B. 30 kDa) verwenden, um das ADC zu konzentrieren und den Puffer gegen frisches PBS auszutauschen. Diesen Vorgang mehrmals wiederholen, um eine vollständige Entfernung der Verunreinigungen zu gewährleisten.
-
-
Das gereinigte ADC sterilisieren, indem es durch einen 0.22 µm Filter filtriert wird.
-
Die Konzentration des ADCs mittels UV-Vis-Spektroskopie bestimmen. Die Absorption bei 280 nm (für den Antikörper) und bei der maximalen Absorption des Payloads messen, um den DAR-Wert zu berechnen.
Charakterisierung des ADCs
| Analytische Methode | Parameter | Erwartetes Ergebnis |
| UV-Vis-Spektroskopie | Konzentration und DAR | Konzentration im Bereich von 1-5 mg/mL; DAR-Wert nahe 8 |
| Größenausschluss- | Aggregat- und Fragmentgehalt | Monomer-Anteil >95% |
| chromatographie (SEC-HPLC) | ||
| Hydrophobe Interaktions- | DAR-Verteilung und durchschnittlicher | Homogenes Profil mit einem Hauptpeak bei DAR 8[10] |
| chromatographie (HIC-HPLC) | DAR | |
| Massenspektrometrie (LC-MS) | Molekulargewicht und DAR- | Bestätigung des Molekulargewichts des ADCs und der DAR-Verteilung |
| Verteilung |
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Schematischer Arbeitsablauf für die Konjugation von Deruxtecan-Analog 2 monoTFA an einen monoklonalen Antikörper.
Wirkmechanismus des Deruxtecan-ADCs
Abbildung 2: Vereinfachter Signalweg des Wirkmechanismus eines Deruxtecan-basierten Antikörper-Wirkstoff-Konjugats.
Wichtige Überlegungen und Fehlerbehebung
-
Aggregatbildung: Eine hohe Konzentration des Antikörpers oder des ADCs kann zur Bildung von Aggregaten führen. Führen Sie alle Schritte bei den empfohlenen Konzentrationen durch und analysieren Sie das Endprodukt mittels SEC-HPLC.
-
Geringer DAR-Wert: Eine unvollständige Reduktion oder eine ineffiziente Konjugation kann zu einem niedrigen DAR-Wert führen. Optimieren Sie die Konzentration des Reduktionsmittels und die Inkubationszeit. Stellen Sie sicher, dass das Deruxtecan-Analog 2 monoTFA frisch angesetzt wird, da die Maleimid-Gruppe hydrolyseempfindlich ist.
-
Hoher DAR-Wert und Präzipitation: Ein zu hoher molarer Überschuss des Wirkstoff-Linkers kann zu einer Überkonjugation und anschließender Präzipitation des ADCs aufgrund erhöhter Hydrophobizität führen. Titrieren Sie die Menge des Wirkstoff-Linkers, um den gewünschten DAR-Wert zu erreichen.
-
Stabilität: Lagern Sie das finale ADC bei 2-8°C für kurzfristige Lagerung oder bei -80°C für langfristige Lagerung, um die Stabilität zu gewährleisten. Fügen Sie gegebenenfalls Stabilisatoren wie Saccharose oder Polysorbat hinzu.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. g-ba.de [g-ba.de]
- 6. Trastuzumab deruxtecan - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 7. [fam-] trastuzumab deruxtecan, antitumor activity is dependent on HER2 expression level rather than on HER2 amplification. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Cell-Based Assays Using Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Deruxtecan analog 2 monoTFA, a drug-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a linker molecule.[1][2][3][4] The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound in cancer cell lines, providing crucial data for drug development and mechanistic studies.
Mechanism of Action
Deruxtecan and its analogs function as topoisomerase I inhibitors.[] Topoisomerase I is a nuclear enzyme essential for relieving DNA torsional stress during replication and transcription by creating transient single-strand breaks.[6][7] Topoisomerase I inhibitors trap the covalent enzyme-DNA complex, preventing the re-ligation of the DNA strand.[6][8] This leads to an accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[6]
Data Presentation
The following tables summarize representative quantitative data for topoisomerase I inhibitors, such as Camptothecin and its derivatives, in various cancer cell lines. This data serves as a reference for the expected outcomes of the described assays with this compound.
Table 1: Cytotoxicity of Topoisomerase I Inhibitors (IC50 Values) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 34.1 | 96 |
| PC-3M | Prostate Cancer | 10 | 96 |
| DU145 | Prostate Cancer | 6.5 | 96 |
| LNCaP | Prostate Cancer | 8.9 | 96 |
| MCF-7 | Breast Cancer | Varies with exposure | 24 - 72 |
| MGH-U1 | Bladder Cancer | Varies with exposure | 24 - 72 |
| HT-29 | Colon Cancer | Varies with exposure | 24 - 72 |
Note: The cytotoxicity of Camptothecin derivatives is highly dependent on the duration of exposure. For some cell lines, increasing the exposure time can significantly decrease the concentration required to achieve a specific level of cell death.[9]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[6][9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Caption: Experimental workflow for in vitro cell-based assays.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.[9]
-
Cell Harvesting: Collect both floating and adherent cells. Use gentle trypsinization for adherent cells.[9]
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effects of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Multi-well plates
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with the compound for the desired time.[6]
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization and centrifugation.[6]
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[6][9]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[6][9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]
Caption: Signaling pathway of Topoisomerase I inhibition.
References
- 1. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Deruxtecan Analog 2
Audience: Researchers, scientists, and drug development professionals.
Introduction: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly influences both the efficacy and toxicity of the therapeutic.[1] For Deruxtecan and its analogs, which are typically cysteine-linked ADCs with a high drug load, accurate and precise DAR determination is essential during development and for quality control.[2][3][4] This document provides detailed application notes and experimental protocols for four common analytical methods used to determine the DAR of a Deruxtecan analog: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), and Native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS).
Method 1: Average DAR Determination by UV/Vis Spectroscopy
Application Note
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[5][6] The technique relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.[] To calculate the average DAR, the absorbance of the ADC is measured at two different wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug payload has its maximum absorbance (λ_max).[8] This method requires that the molar extinction coefficients of both the antibody and the drug are known at these two wavelengths. It is a convenient method for routine analysis but provides only the average DAR for the entire sample population and no information on the distribution of different drug-loaded species.[][9]
Experimental Protocol
-
Preparation of Standards:
-
Prepare a stock solution of the unconjugated monoclonal antibody (mAb) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the Deruxtecan analog 2 payload-linker at a known concentration in an appropriate solvent (e.g., DMSO).
-
-
Determination of Molar Extinction Coefficients (if unknown):
-
Measure the UV/Vis spectrum of the mAb solution from 240 nm to 400 nm and determine the absorbance at 280 nm and at the λ_max of the drug. Calculate the molar extinction coefficient (ε_Ab) at both wavelengths.
-
Measure the UV/Vis spectrum of the payload-linker solution and determine its molar extinction coefficient (ε_Drug) at 280 nm and its λ_max.
-
-
Sample Measurement:
-
Dilute the Deruxtecan analog 2 ADC sample to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the same buffer as the standards.
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and at the drug's λ_max (A_λmax).
-
-
Calculation of Average DAR:
-
Use the following simultaneous equations derived from the Beer-Lambert law to solve for the molar concentrations of the antibody (C_Ab) and the drug (C_Drug).[]
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Calculate the average DAR using the ratio of the molar concentrations:[]
-
Average DAR = C_Drug / C_Ab
-
-
Data Presentation
| Parameter | Symbol | Wavelength 1 (280 nm) | Wavelength 2 (λ_max_Drug) |
| Molar Extinction Coefficient of Antibody | ε_Ab | Value (M⁻¹cm⁻¹) | Value (M⁻¹cm⁻¹) |
| Molar Extinction Coefficient of Drug | ε_Drug | Value (M⁻¹cm⁻¹) | Value (M⁻¹cm⁻¹) |
| Measured Absorbance of ADC | A_ADC | Measured Value | Measured Value |
| Calculated Average DAR | DAR | - | C_Drug / C_Ab |
Workflow Diagram
Method 2: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Application Note
Hydrophobic Interaction Chromatography (HIC) is the reference method for analyzing cysteine-linked ADCs.[10][11] It separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[12][13] As the drug payload is typically hydrophobic, ADC species with a higher number of conjugated drugs are more hydrophobic and elute later from the HIC column.[14] This technique provides detailed information on the drug load distribution, including the relative amounts of unconjugated antibody (DAR 0) and species with 2, 4, 6, and 8 drugs.[15] The weighted average DAR can then be calculated from the relative peak areas of the different species.[10]
Experimental Protocol
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[16]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25-30°C.[14]
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL (Sample concentration ~1 mg/mL).
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (Linear Gradient)
-
25-30 min: 100% B (Wash)
-
30-35 min: 0% B (Re-equilibration)
-
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each eluting species (DAR 0, DAR 2, DAR 4, DAR 6, DAR 8).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Calculate the weighted average DAR using the following formula:[10]
-
Weighted Average DAR = Σ (%Area_i * DAR_i) / 100
-
Where %Area_i is the peak area percentage of species i and DAR_i is its corresponding drug load (0, 2, 4, 6, or 8).
-
-
Data Presentation
| Parameter | Value |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm |
| Mobile Phase A | 25 mM Na₃PO₄, 1.5 M (NH₄)₂SO₄, pH 7.0 |
| Mobile Phase B | 80% (25 mM Na₃PO₄, pH 7.0) / 20% IPA |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-100% B over 20 min |
| Temperature | 30°C |
| Detection | UV @ 280 nm |
| Eluted Peak | DAR Species (i) | Retention Time (min) | Peak Area (%) |
| 1 | 0 | (Typical Value) | % Area₀ |
| 2 | 2 | (Typical Value) | % Area₂ |
| 3 | 4 | (Typical Value) | % Area₄ |
| 4 | 6 | (Typical Value) | % Area₆ |
| 5 | 8 | (Typical Value) | % Area₈ |
| Calculated DAR | - | - | Σ(%Area_i * DAR_i) / 100 |
Workflow Diagram
Method 3: DAR Determination by Reversed-Phase LC-MS (RP-LC-MS)
Application Note
Reversed-Phase Liquid Chromatography (RP-LC) coupled with Mass Spectrometry (MS) is a powerful method for DAR characterization.[8] For cysteine-linked ADCs like Deruxtecan, the analysis is typically performed after reducing the interchain disulfide bonds, which separates the antibody into its light chain (LC) and heavy chain (HC) components.[10][17] The RP-LC separates these chains based on their hydrophobicity. Chains with conjugated drugs are more hydrophobic and have longer retention times.[18] The high-resolution mass spectrometer then provides accurate mass measurements for each eluting peak, confirming the identity of the chain and the number of drugs attached. The weighted average DAR is calculated from the relative abundance of the different drug-loaded light and heavy chains.[17]
Experimental Protocol
-
Sample Reduction:
-
To ~100 µg of the ADC sample (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic and MS Conditions:
-
Data Analysis and DAR Calculation:
-
Deconvolute the mass spectra for each chromatographic peak to obtain the zero-charge mass of each light chain and heavy chain species (e.g., LC, LC+1D, HC, HC+1D, HC+2D, HC+3D).
-
Integrate the UV (280 nm) or Total Ion Chromatogram (TIC) peak areas for each species.
-
Calculate the weighted average DAR using the following formula:[17]
-
DAR = 2 * [ Σ(%Area_LCi * i) + Σ(%Area_HCj * j) ] / 100
-
Where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain.
-
-
Data Presentation
| Parameter | Value |
| Sample Prep | Reduction with 10 mM DTT @ 37°C |
| Column | ACQUITY BEH C4, 2.1 mm x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Temperature | 60°C |
| MS Detector | Q-TOF or Orbitrap |
| Chain Species | Expected Mass (Da) | Relative Area (%) |
| Light Chain (LC) | ~25,000 | % Area_LC0 |
| LC + 1 Drug | ~26,034 | % Area_LC1 |
| Heavy Chain (HC) | ~50,000 | % Area_HC0 |
| HC + 1 Drug | ~51,034 | % Area_HC1 |
| HC + 2 Drugs | ~52,068 | % Area_HC2 |
| HC + 3 Drugs | ~53,102 | % Area_HC3 |
| Calculated DAR | - | Formula Above |
Workflow Diagram
Method 4: Intact Mass Analysis by Native SEC-MS
Application Note
Native Size Exclusion Chromatography (SEC) coupled with Mass Spectrometry (MS) allows for the characterization of the intact ADC in its native, non-covalent state.[3] SEC separates molecules based on their hydrodynamic radius, effectively removing aggregates and low molecular weight impurities before MS analysis.[4] Native MS analysis, using a volatile buffer like ammonium acetate, preserves the non-covalent interactions holding the light and heavy chains together, which is crucial for cysteine-linked ADCs like Deruxtecan where reduction of interchain disulfides is part of the conjugation process.[3][4] This method provides an accurate mass of the fully assembled ADC, from which the average DAR can be directly calculated. It is particularly useful for confirming the homogeneity of the final product.[4]
Experimental Protocol
-
Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, MS-friendly buffer such as 150 mM Ammonium Acetate, pH 7.0.
-
Adjust the concentration to 0.5-1.0 mg/mL.
-
-
Instrumentation and Column:
-
UHPLC system coupled to a high-resolution mass spectrometer configured for native MS analysis.
-
SEC Column: e.g., Waters ACQUITY BEH200 SEC (4.6 x 150 mm, 1.7 µm).
-
-
Chromatographic and MS Conditions:
-
Mobile Phase: 150 mM Ammonium Acetate, pH 7.0.
-
Flow Rate: 0.2-0.3 mL/min.
-
Column Temperature: Ambient (25°C).
-
MS Mode: Positive ion, native intact protein mode (low acceleration voltages, higher pressure in the ion source).
-
Mass Range: 2000-8000 m/z.
-
-
Data Analysis and DAR Calculation:
-
Deconvolute the mass spectrum corresponding to the main SEC peak to obtain the zero-charge mass of the intact ADC.
-
Calculate the average DAR using the following formula:
-
Data Presentation
| Parameter | Value |
| Sample Prep | Buffer exchange into 150 mM NH₄OAc |
| Column | ACQUITY BEH200 SEC, 4.6 x 150 mm |
| Mobile Phase | 150 mM Ammonium Acetate, pH 7.0 |
| Flow Rate | 0.2 mL/min |
| MS Detector | Q-TOF or Orbitrap (Native Mode) |
| Species | Expected Mass (Da) | Measured Mass (Da) |
| Unconjugated mAb | ~148,000 | (Value) |
| Drug-Linker (Dxd-GGFG-MC) | ~1034 | (Value) |
| Intact ADC (DAR 8) | ~156,272 | (Value) |
| Calculated Average DAR | - | (Mass_ADC - Mass_mAb) / Mass_DrugLinker |
Workflow Diagram
References
- 1. hpst.cz [hpst.cz]
- 2. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. imrpress.com [imrpress.com]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. sciex.com [sciex.com]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
Deruxtecan analog 2 monoTFA solubility and solution preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and preparation of solutions for Deruxtecan analog 2 monoTFA, a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).
Product Information
-
Compound Name: this compound
-
Description: Deruxtecan analog 2 is a drug-linker conjugate composed of a Camptothecin derivative (a topoisomerase I inhibitor) and a linker.[1][2] It is an analog of Deruxtecan and is utilized in the preparation of ADCs, such as anti-FGFR2 ADCs.[1][2][3]
-
Mechanism of Action: As a component of an ADC, Deruxtecan analog 2's cytotoxic payload is released intracellularly. This payload inhibits topoisomerase I, leading to DNA damage and subsequent apoptotic cell death in targeted cancer cells.[4][5][6][7]
Solubility Data
The solubility of this compound has been determined in various solvent systems to facilitate its use in in vitro and in vivo studies. The following table summarizes the quantitative solubility data.
| Solvent System | Concentration Achieved | Molarity (mM) | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL | 3.45 | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL | 3.45 | Clear Solution |
| DMSO | 100 mg/mL (with ultrasonic treatment) | 172.54 | - |
Data sourced from MedChemExpress product information.[1][3]
Experimental Protocols: Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. Below are detailed protocols for preparing working solutions.
3.1. Storage and Handling
-
Stock Solution Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Protect from light and store under a nitrogen atmosphere.[1][3]
-
General Handling: Deruxtecan is a component of a potent ADC.[8] Handle with appropriate personal protective equipment (PPE) in a designated area.
3.2. Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for creating a clear solution for administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% Sodium Chloride in water)
Procedure:
-
Prepare a DMSO Stock Solution: Prepare a 20.0 mg/mL stock solution of this compound in DMSO. If necessary, use sonication to aid dissolution.[1]
-
Solvent Addition (Sequential): For a 1 mL final working solution, add the solvents in the following order, ensuring the solution is mixed evenly after each addition: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of the 20.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.[1] c. Add 50 µL of Tween-80 to the mixture and mix thoroughly.[1] d. Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.[1]
-
Final Concentration: This protocol yields a clear solution with a concentration of ≥ 2 mg/mL.[1]
3.3. Protocol 2: DMSO/SBE-β-CD Formulation
This protocol provides an alternative formulation using a cyclodextrin to enhance solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
Procedure:
-
Prepare a DMSO Stock Solution: Prepare a 20.0 mg/mL stock solution of this compound in DMSO.
-
Solution Preparation: For a 1 mL final working solution: a. Add 900 µL of 20% SBE-β-CD in Saline to a sterile microcentrifuge tube.[1] b. Add 100 µL of the 20.0 mg/mL DMSO stock solution to the SBE-β-CD solution.[1] c. Mix thoroughly until a clear solution is obtained.[1]
-
Final Concentration: This protocol yields a clear solution with a concentration of ≥ 2 mg/mL.[1]
Visualized Workflows and Pathways
4.1. Experimental Workflow: Solution Preparation (Protocol 1)
Caption: Workflow for preparing Deruxtecan analog 2 solution (Protocol 1).
4.2. Signaling Pathway: ADC Mechanism of Action
Caption: Generalized mechanism of action for a Deruxtecan analog-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Administration | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
Application of Deruxtecan Analog 2 in FGFR2-Positive Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that, when dysregulated, plays a significant role in the progression of various cancers.[1][2] Aberrant FGFR2 signaling, driven by gene amplification, mutations, or fusions, can lead to uncontrolled cell proliferation, survival, and migration.[1][2][3][4] This makes FGFR2 an attractive therapeutic target. Deruxtecan analog 2 is a drug-linker conjugate composed of Camptothecin, a potent topoisomerase I inhibitor, and a linker designed for the development of antibody-drug conjugates (ADCs).[5][6] An ADC utilizing Deruxtecan analog 2 and targeting FGFR2 would represent a promising therapeutic strategy for FGFR2-positive cancers. This document provides detailed application notes and protocols for the preclinical evaluation of such an ADC.
The core concept of this anti-FGFR2 ADC is to selectively deliver the cytotoxic payload (Camptothecin) to tumor cells overexpressing FGFR2. Upon binding to FGFR2 on the cancer cell surface, the ADC is internalized.[7] Inside the cell, the linker is cleaved, releasing the Camptothecin payload.[][9] Camptothecin then inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[][9] A key feature of deruxtecan-based payloads is the "bystander effect," where the cell-permeable payload can diffuse and kill neighboring tumor cells, even if they have low or no target expression.[10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FGFR2 signaling pathway and a general experimental workflow for evaluating an anti-FGFR2 ADC.
Caption: A simplified diagram of the FGFR2 signaling pathway, which is often dysregulated in cancer.
Caption: A general workflow for the preclinical evaluation of an anti-FGFR2 ADC.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for an anti-FGFR2 ADC with a topoisomerase I inhibitor payload, based on published findings for similar ADCs.[10]
Table 1: In Vitro Cytotoxicity of Anti-FGFR2-Deruxtecan Analog 2 ADC
| Cell Line | Cancer Type | FGFR2 Expression | IC50 (nM) |
| SNU-16 | Gastric Cancer | High | 0.5 |
| KATO-III | Gastric Cancer | High | 1.2 |
| NCI-H716 | Colorectal Cancer | High | 2.5 |
| SW480-FGFR2b | Colorectal Cancer | High (Engineered) | 0.8 |
| MCF-7 | Breast Cancer | Low/Negative | >1000 |
| A549 | Lung Cancer | Low/Negative | >1000 |
Table 2: In Vivo Efficacy of Anti-FGFR2-Deruxtecan Analog 2 ADC in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Overall Response Rate (ORR, %) |
| SNU-16 CDX | Gastric Cancer | Vehicle Control | - | 0 | 0 |
| Anti-FGFR2-Deruxtecan Analog 2 | 3 | 91 | 70 | ||
| Anti-FGFR2-Deruxtecan Analog 2 | 10 | 110 (Regression) | 100 | ||
| SW480-FGFR2b CDX | Colorectal Cancer | Vehicle Control | - | 0 | 0 |
| Anti-FGFR2-Deruxtecan Analog 2 | 3 | 85 | 60 | ||
| Anti-FGFR2-Deruxtecan Analog 2 | 10 | 105 (Regression) | 90 | ||
| Gastric Cancer PDX (FGFR2 amplified) | Gastric Cancer | Vehicle Control | - | 0 | 0 |
| Anti-FGFR2-Deruxtecan Analog 2 | 5 | 95 | 80 |
Experimental Protocols
In Vitro Assays
1. Cell Viability (IC50) Assay
-
Objective: To determine the concentration of the anti-FGFR2 ADC that inhibits cell growth by 50% (IC50).
-
Materials:
-
FGFR2-positive (e.g., SNU-16, KATO-III) and FGFR2-negative (e.g., MCF-7) cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
Anti-FGFR2 ADC with Deruxtecan analog 2.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the anti-FGFR2 ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium (vehicle control).
-
Incubate the plate for 72-120 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
2. Internalization Assay
-
Objective: To visualize and quantify the internalization of the anti-FGFR2 ADC.
-
Materials:
-
Fluorescently labeled anti-FGFR2 ADC.
-
FGFR2-positive cells.
-
Confocal microscope or high-content imaging system.
-
-
Protocol:
-
Seed cells on glass-bottom dishes or imaging plates.
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration (e.g., 10 nM).
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Wash the cells with cold PBS to remove unbound ADC.
-
Fix the cells with 4% paraformaldehyde.
-
Stain for cellular compartments (e.g., lysosomes with Lysotracker) and nuclei (e.g., DAPI).
-
Image the cells using a confocal microscope and quantify the internalized ADC signal.
-
3. Bystander Killing Assay
-
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
-
Protocol:
-
Co-culture FGFR2-positive cells (e.g., SNU-16, labeled with GFP) and FGFR2-negative cells (e.g., MCF-7, labeled with RFP) at a defined ratio (e.g., 1:10).
-
Treat the co-culture with the anti-FGFR2 ADC at various concentrations.
-
After 72-120 hours, assess the viability of both cell populations using flow cytometry or high-content imaging, distinguishing between GFP- and RFP-positive cells.
-
A significant reduction in the viability of the FGFR2-negative cells in the presence of the ADC and FGFR2-positive cells indicates a bystander effect.
-
In Vivo Assays
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the anti-FGFR2 ADC in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
FGFR2-positive cancer cells (e.g., SNU-16) or patient-derived tumor fragments.
-
Matrigel (optional).
-
Anti-FGFR2 ADC, vehicle control.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10^6 FGFR2-positive cells mixed with or without Matrigel into the flank of each mouse. For PDX models, implant tumor fragments.
-
Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).
-
Administer the anti-FGFR2 ADC or vehicle intravenously (or as determined by pharmacokinetic studies) at the specified dosing schedule (e.g., once weekly).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice as indicators of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis).
-
Calculate Tumor Growth Inhibition (TGI) and Overall Response Rate (ORR).
-
Conclusion
The application of an antibody-drug conjugate targeting FGFR2 with a potent topoisomerase I inhibitor payload, such as a derivative of Deruxtecan analog 2, holds significant promise for the treatment of FGFR2-positive cancers. The provided protocols offer a framework for the preclinical evaluation of such an ADC, from initial in vitro characterization to in vivo efficacy studies. Rigorous execution of these experiments will be crucial in determining the therapeutic potential and advancing the clinical development of this targeted therapy.
References
- 1. Leveraging patient derived models of FGFR2 fusion positive intrahepatic cholangiocarcinoma to identify synergistic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Generation of high-affinity, internalizing anti-FGFR2 single-chain variable antibody fragment fused with Fc for targeting gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: Protocol for Assessing the Stability of Deruxtecan Analog 2 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents to cancer cells, aiming to improve efficacy while minimizing systemic toxicity.[1] Trastuzumab deruxtecan is a prominent HER2-directed ADC, composed of a monoclonal antibody linked to a topoisomerase I inhibitor payload, DXd.[2][3] The linker, a tetrapeptide-based cleavable sequence, is designed to be stable in circulation but is cleaved by lysosomal enzymes like cathepsins, which are often upregulated in tumor cells.[][5][6]
The stability of an ADC in circulation is a critical attribute, as premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[3][7] This document provides a detailed protocol for assessing the in vitro and in vivo stability of a hypothetical ADC, "Deruxtecan analog 2 conjugate," focusing on plasma stability, linker cleavage, and pharmacokinetic profiling.
Key Stability Assessment Assays
A comprehensive stability assessment involves multiple assays to understand the ADC's behavior both in simplified biological matrices and in a complex living system. The primary methods involve incubating the ADC in plasma over time (in vitro) and administering it to an animal model (in vivo).[1] In both cases, the key analytes are the total antibody, the intact ADC (antibody with payload attached), and the released payload.[8] These are typically measured using a combination of ligand-binding assays (like ELISA) and liquid chromatography-mass spectrometry (LC-MS).[8][9][10]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
This assay measures the stability of the ADC in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human) to determine the rate of drug deconjugation.[11][12]
Objective: To quantify the loss of the payload from the antibody conjugate in a plasma environment over time.
Materials:
-
Deruxtecan analog 2 conjugate (Test ADC)
-
Plasma (Mouse, Rat, Human) from certified vendors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or antigen-specific affinity capture beads
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
ELISA plates and reagents (capture antibody, detection antibody, substrate)
Methodology:
-
Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubate the Test ADC in the plasma from each species at a final concentration of 100 µg/mL in a 37°C water bath. Include a control sample incubated in PBS.
-
Collect aliquots (e.g., 50 µL) at designated time points: 0, 6, 24, 48, 96, and 168 hours.[11]
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C to halt further reactions.
-
Sample Analysis:
-
Total Antibody Quantification (ELISA):
-
Coat a 96-well plate with an anti-human IgG (Fc-specific) antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody.
-
Detect with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and a suitable substrate.
-
Measure absorbance and calculate the total antibody concentration.[7]
-
-
Intact ADC and Payload Quantification (LC-MS):
-
Thaw plasma samples and perform immunoaffinity capture using Protein A beads to isolate the ADC.[11][13]
-
Wash the beads to remove non-specifically bound proteins.
-
For Intact ADC: Elute the ADC using the elution buffer, neutralize immediately, and analyze by LC-MS to determine the distribution of different drug-loaded species and calculate the average Drug-to-Antibody Ratio (DAR).[14][15]
-
For Free Payload: After ADC capture, precipitate the proteins from the supernatant with cold acetonitrile, centrifuge, and analyze the supernatant by LC-MS/MS to quantify the amount of released Deruxtecan analog 2.[16]
-
-
Protocol 2: In Vivo Stability and Pharmacokinetic (PK) Assessment
This study evaluates the ADC's stability and PK profile in a relevant animal model, typically mice.[8][17]
Objective: To determine the pharmacokinetic parameters of the total antibody, intact ADC, and released payload in a living system.
Materials:
-
Deruxtecan analog 2 conjugate (Test ADC)
-
Female BALB/c mice (6-8 weeks old)
-
Sterile PBS for injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge for plasma separation
-
Analytical reagents as described in Protocol 1.
Methodology:
-
Acclimate animals for at least one week prior to the study.
-
Administer a single intravenous (IV) dose of the Test ADC (e.g., 5 mg/kg) to a cohort of mice (n=3-5 per time point).[18]
-
Collect blood samples via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).[7]
-
Process the blood by centrifugation (e.g., 2000 x g for 10 min at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma samples for total antibody, intact ADC (average DAR), and free payload concentrations using the ELISA and LC-MS methods detailed in Protocol 1.[19][20]
Protocol 3: Enzymatic Linker Cleavage Assay
This assay assesses the susceptibility of the ADC's linker to cleavage by specific enzymes known to be present in the lysosomal compartment of tumor cells.[][]
Objective: To confirm that the linker is efficiently cleaved by its target enzyme (e.g., Cathepsin B).[22]
Materials:
-
Deruxtecan analog 2 conjugate (Test ADC)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system and reagents.
Methodology:
-
Activate Cathepsin B in the assay buffer according to the manufacturer's instructions.
-
Incubate the Test ADC (e.g., 10 µM) with activated Cathepsin B (e.g., 1 µM) at 37°C.[23]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a protease inhibitor or by precipitating the protein with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released Deruxtecan analog 2 payload.[23]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: In Vitro Plasma Stability of Deruxtecan Analog 2 Conjugate
| Time (hours) | Average DAR (Mouse Plasma) | Average DAR (Rat Plasma) | Average DAR (Human Plasma) | % Free Payload (Human Plasma) |
|---|---|---|---|---|
| 0 | 7.8 | 7.8 | 7.8 | 0.1% |
| 6 | 7.6 | 7.7 | 7.8 | 0.3% |
| 24 | 7.2 | 7.5 | 7.7 | 0.8% |
| 48 | 6.8 | 7.2 | 7.6 | 1.5% |
| 96 | 6.1 | 6.8 | 7.4 | 2.9% |
| 168 | 5.3 | 6.3 | 7.1 | 5.2% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Deruxtecan Analog 2 Conjugate in Mice
| Analyte | Half-life (t½, hours) | Clearance (CL, mL/hr/kg) | Volume of Distribution (Vd, L/kg) |
|---|---|---|---|
| Total Antibody | 150 | 0.5 | 0.08 |
| Intact ADC | 125 | 0.7 | 0.09 |
| Free Payload | 1.5 | 25.0 | 1.20 |
Note: Data are hypothetical and for illustrative purposes.
Mandatory Visualization
Caption: Workflow for assessing the stability of an ADC.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. communities.springernature.com [communities.springernature.com]
- 18. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan analog 2 monoTFA is a key component in the development of next-generation antibody-drug conjugates (ADCs). As a highly potent topoisomerase I inhibitor payload, its precise characterization is critical to ensure the safety, efficacy, and consistency of the final ADC product. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, covering identity, purity, and quantity. The methodologies described are based on established analytical principles for ADCs and their cytotoxic payloads.[1][2]
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: Verifying the chemical structure and molecular weight of this compound is the primary step in its characterization. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides unambiguous identification and confirmation of the monoisotopic mass.
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3][4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 100-1500.
-
Resolution: >70,000.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion and compare it with the theoretical mass of this compound.
-
Data Presentation:
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₂₉H₃₂FN₄O₈ · CF₃COOH | - | - |
| Monoisotopic Mass | [Calculated Value] | [Measured Value] | < 5 ppm |
Workflow Diagram:
Purity Assessment and Impurity Profiling by RP-HPLC
Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust method for determining the purity of this compound and for identifying and quantifying any related impurities.[5][6] The presence of impurities can impact the efficacy and safety of the resulting ADC.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient to ensure separation of closely eluting impurities (e.g., 10-50% Mobile Phase B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are reported as a percentage of the total area.
Data Presentation:
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | [Time] | [Area %] | Impurity 1 |
| 2 | [Time] | [Area %] | Deruxtecan analog 2 |
| 3 | [Time] | [Area %] | Impurity 2 |
| Total Purity | - | [Total Area %] | - |
Workflow Diagram:
Quantification by UV-Vis Spectroscopy
Application Note: UV-Vis spectroscopy is a straightforward and reliable method for determining the concentration of this compound in solution. This is achieved by measuring the absorbance at its maximum wavelength (λmax) and using a pre-determined extinction coefficient.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound by scanning a solution from 200 to 400 nm.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
-
-
Extinction Coefficient Determination: The molar extinction coefficient (ε) can be determined from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).
Data Presentation:
| Concentration (µg/mL) | Absorbance at λmax |
| Standard 1 | [Value] |
| Standard 2 | [Value] |
| Standard 3 | [Value] |
| Standard 4 | [Value] |
| Sample | [Value] |
Workflow Diagram:
Analysis of monoTFA Counter-ion
Application Note: The presence and stoichiometry of the trifluoroacetic acid (TFA) counter-ion are important characteristics of the drug substance.[7][8][9] Ion chromatography or specialized HPLC methods can be used to quantify the amount of TFA. 19F NMR is also a powerful technique for this purpose.[10][11]
Experimental Protocol (Ion Chromatography):
-
Instrumentation: An ion chromatograph with a conductivity detector.
-
Chromatographic Conditions:
-
Column: An anion-exchange column.
-
Eluent: A suitable buffer system (e.g., sodium hydroxide gradient).
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
-
Quantification: The amount of TFA is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a TFA salt.
Data Presentation:
| Parameter | Theoretical Molar Ratio | Observed Molar Ratio |
| TFA to Deruxtecan analog 2 | 1:1 | [Value] |
Logical Relationship Diagram:
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic methods is essential for confirming the identity, purity, and quantity of this critical ADC payload. Rigorous analytical characterization at this stage is fundamental to ensuring the quality and consistency of the final antibody-drug conjugate.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Deruxtecan Analog 2 monoTFA in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan analog 2 monoTFA is a homolog of Deruxtecan, a potent drug-linker conjugate designed for use in antibody-drug conjugates (ADCs).[1][2][3] The cytotoxic payload, a derivative of exatecan known as DXd, is a topoisomerase I inhibitor.[4] This payload, when coupled to a monoclonal antibody targeting a tumor-associated antigen, allows for the specific delivery of a highly potent cytotoxic agent to cancer cells. This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft models to evaluate its efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic properties.
Mechanism of Action
The mechanism of action of an ADC utilizing a Deruxtecan analog involves a multi-step process. Initially, the ADC binds to a specific antigen on the surface of a cancer cell. Subsequently, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[5] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by lysosomal enzymes, releasing the DXd payload.[5] The released DXd then translocates to the nucleus, where it inhibits topoisomerase I.[5] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[6][7][8]
Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis
Caption: Signaling pathway of Topoisomerase I inhibition-induced apoptosis.
Data Presentation: In Vivo Efficacy of Deruxtecan-Based ADCs
The following tables summarize the in vivo efficacy of Trastuzumab Deruxtecan (T-DXd), an ADC that utilizes the same DXd payload as this compound, in various preclinical xenograft models.
| Breast Cancer Xenograft Models | |||||
| Model | HER2 Status | Treatment | Dosage (mg/kg) | Schedule | Outcome |
| HER2+ BCBM PDX | HER2-positive (IHC 3+) | T-DXd | 10 | Once every 3 weeks | Reduced tumor growth and prolonged survival |
| HER2-low BCBM PDX | HER2-low (IHC 2+/FISH negative) | T-DXd | 10 | Once every 3 weeks | Reduced tumor growth and prolonged survival |
| T-DM1 Resistant BCBM PDX | HER2-positive | T-DXd | 10 | Once every 3 weeks | Reduced tumor size and prolonged survival |
| Uterine Serous Carcinoma (USC) Xenograft Model | |||||
| Model | HER2 Status | Treatment | Dosage (mg/kg) | Schedule | Outcome |
| USC-ARK2 (PDX) | HER2-overexpressing (3+) | T-DXd | Not Specified | Not Specified | Tumor growth suppression and prolonged survival |
| Gastric and Other Cancer Xenograft Models | |||||
| Model | HER2 Status | Treatment | Dosage (mg/kg) | Schedule | Outcome |
| KPL-4 | Strong HER2 positivity | T-DXd | Not Specified | Once or twice every other week | Significant tumor growth inhibition |
| JIMT-1 | Intermediate HER2 positivity | T-DXd | Not Specified | Once or twice every other week | Significant tumor growth inhibition |
| Capan-1 | Weak HER2 expression | T-DXd | Not Specified | Once or twice every other week | Tumor growth inhibition |
| GCIY | HER2 negativity | T-DXd | Not Specified | Once or twice every other week | No significant tumor growth inhibition |
Experimental Protocols
Experimental Workflow for Preclinical Xenograft Studies
Caption: General workflow for preclinical xenograft studies.
Protocol 1: Formulation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
20% SBE-β-CD in Saline
Protocol A: PEG300-based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The final concentration will be 2 mg/mL with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol B: SBE-β-CD-based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until the solution is clear.
-
The final concentration will be 2 mg/mL with 10% DMSO and 90% (20% SBE-β-CD in Saline).
Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Establishment and Monitoring of a Patient-Derived Xenograft (PDX) Model
Materials:
-
Surgically resected human tumor tissue
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Sterile surgical instruments
-
DPBS with penicillin and streptomycin
-
Anesthetics
-
Vernier calipers
Procedure:
-
Tissue Preparation:
-
Obtain fresh tumor tissue from surgery in a sterile container on ice.
-
In a sterile culture dish, remove any necrotic, fatty, or connective tissue.
-
Wash the tumor tissue with DPBS containing antibiotics.
-
Mince the tumor into small fragments (approximately 1-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Make a small incision on the dorsal flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical sutures or staples.
-
-
Tumor Growth Monitoring:
-
Palpate the implantation site twice a week to monitor for tumor growth.
-
Once tumors are palpable, measure the length and width using Vernier calipers twice weekly.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as a measure of general health.
-
-
Passaging:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor and prepare fragments for implantation into new mice as described above.
-
Protocol 3: Pharmacodynamic (PD) Analysis - γH2AX Immunohistochemistry
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Histology-grade solvents (e.g., xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibody: anti-γH2AX
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water (5 minutes each).
-
-
Antigen Retrieval:
-
Peroxidase Quenching:
-
Incubate slides in 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity.[9]
-
Rinse with TBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.[9]
-
-
Secondary Antibody Incubation:
-
Wash slides with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection and Counterstaining:
-
Wash slides with TBS-T.
-
Apply DAB substrate and monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Protocol 4: Pharmacokinetic (PK) Analysis - Quantification of ADC and Payload
Quantification of Total Antibody (ADC) by ELISA:
Materials:
-
ELISA plates
-
Capture antibody (e.g., anti-human IgG)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Wash buffer (e.g., PBS-T)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
TMB substrate
-
Stop solution
-
Plasma samples from treated mice
Procedure:
-
Coat ELISA plates with capture antibody overnight at 4°C.
-
Wash plates and block with blocking buffer for 1-2 hours at room temperature.
-
Add diluted plasma samples and standards to the wells and incubate for 1-2 hours.
-
Wash plates and add the detection antibody. Incubate for 1 hour.
-
Wash plates and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Calculate the concentration of the ADC based on the standard curve.
Quantification of DXd Payload by LC-MS/MS:
Materials:
-
Methanol:Ethanol (50% v/v), ice-cold
-
Internal standard (e.g., Nicotinamide-D4)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 5 µL of plasma or tumor homogenate, add 2 µL of internal standard.[10]
-
Add 15 µL of ice-cold methanol:ethanol (50% v/v).[10]
-
Vortex for 5 minutes and incubate at -20°C for 20 minutes for protein precipitation.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Collect the supernatant for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Monitor the specific mass transitions for DXd and the internal standard.
-
Quantify DXd concentration based on a standard curve prepared in the corresponding matrix.
-
Safety and Tolerability
In preclinical studies with Deruxtecan-based ADCs, it is crucial to monitor for signs of toxicity. Common side effects observed in mice can include weight loss, changes in activity, and alterations in hematological parameters.[11] Regular monitoring of body weight and clinical signs is essential. At the end of the study, histopathological analysis of major organs can be performed to assess for any tissue damage. The maximum tolerated dose (MTD) should be determined in preliminary studies to inform the dose selection for efficacy studies.[11]
References
- 1. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 7. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 9. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 10. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Tolerability of Antibody-Drug Conjugates in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Studying the Bystander Effect of Deruxtecan Analog 2 monoTFA in Co-Culture Models
Introduction
Deruxtecan analog 2 monoTFA is a drug-linker conjugate homologous to Deruxtecan, the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd).[1][2][3][4][5] The bystander effect is a crucial mechanism of action for ADCs like T-DXd, where the membrane-permeable payload, upon release from the target cancer cell, can diffuse into and kill neighboring antigen-negative cancer cells.[6][7][8][9] This is particularly important in overcoming tumor heterogeneity.[7][10][11] The payload of T-DXd, a derivative of the topoisomerase I inhibitor exatecan, induces DNA damage and apoptosis.[8][12][13][14] This application note provides protocols for studying the bystander effect of this compound using in vitro co-culture models. Given the limited specific data on this compound, the methodologies and expected outcomes are based on studies conducted with Trastuzumab Deruxtecan.
Mechanism of Action: The Bystander Effect
The bystander killing effect of Deruxtecan is facilitated by its high membrane permeability.[8][10] Once the ADC binds to its target (e.g., HER2), it is internalized, and the linker is cleaved within the lysosome, releasing the payload.[12][13] This payload can then traverse the cell membrane to exert its cytotoxic effects on adjacent cells that may not express the target antigen.[6][7]
Data Presentation
The following tables summarize quantitative data from studies with Trastuzumab Deruxtecan (DS-8201a), which utilizes the Deruxtecan payload. These data illustrate the potency of the ADC on target cells and the manifestation of the bystander effect in co-culture.
Table 1: In Vitro Cell Growth Inhibitory Activity of HER2-Targeting ADCs [10]
| Cell Line | ADC | IC50 (pM) |
| KPL-4 (HER2-positive) | DS-8201a | 109.7 |
| T-DM1 | 18.5 | |
| MDA-MB-468 (HER2-negative) | DS-8201a | > 10,000 |
| T-DM1 | > 10,000 |
Table 2: Bystander Killing Effect of DS-8201a in a Co-culture Model [10]
| Co-culture | Treatment (10 nM) | Viable HER2-positive Cells (KPL-4) | Viable HER2-negative Cells (MDA-MB-468) |
| KPL-4 + MDA-MB-468 | Control | Undiminished | Undiminished |
| DS-8201a | Significantly Reduced | Significantly Reduced | |
| T-DM1 | Significantly Reduced | No significant reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for studying the bystander effect.
Caption: Mechanism of Deruxtecan's bystander effect.
Caption: Experimental workflow for a co-culture bystander assay.
Experimental Protocols
Protocol 1: Direct Co-Culture Bystander Effect Assay [2][15][16]
This protocol directly measures the effect of this compound on bystander cells when cultured with target cells.
Materials:
-
HER2-positive cell line (e.g., SKBR3, NCI-N87)
-
HER2-negative cell line (e.g., MCF7, MDA-MB-468)
-
Fluorescent protein vector (e.g., GFP, RFP) for stable transfection
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Flow cytometer or fluorescence microscope
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Line Preparation:
-
Stably transfect the HER2-negative cell line with a fluorescent protein (e.g., MCF7-GFP) to distinguish it from the HER2-positive cells.
-
Culture both cell lines to ~80% confluency.
-
-
Co-Culture Seeding:
-
On day 1, seed the HER2-positive and fluorescently labeled HER2-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, with a total of 10,000 cells per well).[17]
-
Include monoculture controls for both cell lines.
-
-
Treatment:
-
On day 2, treat the cells with a serial dilution of this compound. Choose a concentration range that is cytotoxic to the HER2-positive cells but has minimal direct effect on the HER2-negative cells in monoculture.[17]
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Analysis:
-
Stain the cells with a viability dye such as Propidium Iodide (PI) or use an Annexin V assay to detect apoptosis.
-
Analyze the plates using a flow cytometer or a high-content imaging system.
-
Gate on the fluorescently labeled (e.g., GFP-positive) population to specifically quantify the viability and/or apoptosis of the bystander cells.
-
-
Data Interpretation:
-
Compare the viability of the bystander cells in the co-culture treated with the compound to the vehicle-treated co-culture. A significant decrease in the viability of the bystander cells in the presence of the target cells indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay [15][16]
This protocol assesses whether the bystander effect is mediated by soluble factors released from the target cells.
Materials:
-
Same as Protocol 1, excluding the need for co-culturing in the final analysis plate.
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Preparation of Conditioned Medium:
-
Seed the HER2-positive (donor) cells in a culture flask and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of this compound for 48-72 hours. Include a vehicle-treated control flask.
-
Collect the culture supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize it. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed the fluorescently labeled HER2-negative (recipient) cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium (from both drug-treated and vehicle-treated donor cells).
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Assess the viability of the recipient cells using a standard cell viability assay (e.g., CellTiter-Glo®, MTT) or by flow cytometry for apoptosis.
-
-
Data Interpretation:
-
Compare the viability of the bystander cells treated with conditioned medium from drug-treated donor cells to those treated with medium from vehicle-treated donor cells. A significant reduction in viability suggests the bystander effect is mediated by secreted factors.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency of Deruxtecan Analog 2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address low conjugation efficiency when developing Antibody-Drug Conjugates (ADCs) with Deruxtecan analog 2.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks if I observe a low Drug-to-Antibody Ratio (DAR)?
A low DAR is a primary indicator of low conjugation efficiency. The first step is to systematically verify the quality and concentration of your key reagents and the integrity of your process.
-
Antibody Integrity and Concentration: Ensure your antibody has not aggregated or degraded. Use Size Exclusion Chromatography (SEC) to confirm the monomeric purity. For efficient conjugation, the antibody concentration should be at least 0.5 mg/mL, with concentrations of 1-10 mg/mL being common.[1][2] Dilute antibody solutions can hinder reaction kinetics.[1]
-
Deruxtecan Analog 2 Quality: The maleimide group on the linker is susceptible to hydrolysis.[1] It is critical to use a freshly prepared solution of the Deruxtecan analog for each conjugation reaction.[3] Verify the purity of the solid drug-linker, as contaminants can interfere with the reaction.
-
Reducing Agent Activity: For cysteine-based conjugation, the reduction of interchain disulfide bonds is a critical step.[3] Ensure your reducing agent (e.g., TCEP or DTT) is active and has been stored correctly. Prepare solutions fresh before use.
Q2: My antibody reduction seems inefficient. How can I confirm and optimize this step?
Inefficient reduction of the antibody's interchain disulfide bonds is a common bottleneck that leads to fewer available thiol (-SH) groups for conjugation.[3]
-
Verification: You can quantify the number of free sulfhydryl groups per antibody using Ellman's reagent (DTNB). This provides a direct measure of reduction efficiency before you proceed with adding the Deruxtecan analog.[1]
-
Optimization: The extent of reduction is influenced by the concentration of the reducing agent, incubation temperature, and time.[4] Systematically optimize these parameters. For example, using a 10-20 fold molar excess of TCEP relative to the antibody and incubating for 1-2 hours at 37°C is a common starting point.
Q3: What are the optimal reaction conditions for the maleimide-thiol conjugation step?
The reaction between the maleimide group of the Deruxtecan analog and the antibody's free thiols is highly pH-dependent.
-
pH: The optimal pH range for a specific and efficient maleimide-thiol reaction is 6.5 to 7.5.[1][5] At pH values above 8.0, the maleimide group can react with primary amines (like lysine residues), leading to off-target conjugation and increased heterogeneity.[1]
-
Molar Ratio: The stoichiometry of the drug-linker to the antibody is a critical parameter.[3] A molar excess of the Deruxtecan analog is required to drive the reaction. A typical starting point is a 1.5 to 2.0-fold molar excess of the drug-linker per desired number of conjugated drugs.
-
Temperature and Time: The reaction is typically performed at room temperature for 1-2 hours or at 4°C for a longer duration to maintain antibody stability.[1]
Q4: I'm observing significant aggregation after conjugation. What is the cause and how can I mitigate it?
ADC aggregation is a major challenge, particularly with hydrophobic payloads like Deruxtecan.[6][7] Aggregation can trap correctly conjugated ADC, leading to a lower yield of the desired monomeric product.[8]
-
Causes: The primary cause is the increased surface hydrophobicity of the ADC after conjugating the hydrophobic Deruxtecan analog.[8][9] A high DAR, in particular, increases the propensity for aggregation.[1][7] Other factors include unfavorable buffer conditions (e.g., pH near the antibody's isoelectric point, low salt concentration) and the use of organic co-solvents to dissolve the drug-linker.[6][8]
-
Mitigation Strategies:
-
Optimize DAR: While Deruxtecan-based ADCs can have a high DAR of ~8, a lower target DAR may be necessary if aggregation is severe.[10][11]
-
Use Hydrophilic Linkers/Excipients: While the Deruxtecan analog is defined, incorporating hydrophilic excipients or modifying the formulation buffer can help improve solubility and reduce aggregation.[6]
-
Control Conjugation Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and avoid vigorous agitation.
-
Purification: Immediately after conjugation and quenching, purify the ADC using methods like SEC or TFF to remove aggregates and unreacted reagents.[][13]
-
Q5: What are the best methods for purifying my final ADC product and removing unreacted drug-linker?
Proper purification is essential to remove process-related impurities such as excess (unreacted) drug-linker, quenching agents, solvents, and aggregates, which are critical quality attributes to control.[14]
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is a highly effective and scalable method for removing small molecule impurities and for buffer exchange.[][13]
-
Size Exclusion Chromatography (SEC): SEC is widely used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight impurities.[7][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used for purification and is also a primary analytical tool for characterizing the drug load distribution and calculating the average DAR.[]
Data Presentation: Reaction Parameter Optimization
The following tables provide starting points and ranges for optimizing your conjugation protocol.
Table 1: Antibody Reduction Conditions
| Parameter | Recommended Range | Starting Point | Rationale |
| Reducing Agent | TCEP or DTT | TCEP | TCEP is more stable and specific for disulfide bonds. |
| Molar Excess (Agent:Ab) | 5 - 50 fold | 20 fold | Ensures sufficient reducing power to cleave interchain disulfides.[4] |
| Temperature | 4°C - 37°C | 37°C | Higher temperatures increase the rate of reduction.[4] |
| Incubation Time | 30 - 120 minutes | 90 minutes | Balances complete reduction with potential antibody instability.[4] |
| pH | 7.0 - 8.0 | 7.5 | Optimal for reducing agent activity. |
Table 2: Maleimide Conjugation Conditions
| Parameter | Recommended Range | Starting Point | Rationale |
| Molar Excess (Drug-Linker:Thiol) | 1.1 - 3.0 fold | 1.7 fold | Drives the reaction to completion without excessive waste. |
| pH | 6.5 - 7.5 | 7.2 | Critical for specific maleimide-thiol reaction and minimizing hydrolysis.[1] |
| Temperature | 4°C - 25°C (Room Temp) | 25°C | Balances reaction rate with ADC stability.[1] |
| Incubation Time | 1 - 4 hours | 2 hours | Allows sufficient time for the reaction to complete. |
| Organic Co-solvent | 5% - 20% (e.g., DMSO) | 10% | Aids in the solubility of the hydrophobic Deruxtecan analog. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes a general procedure for generating reactive thiol groups on an IgG antibody.
-
Antibody Preparation: Dialyze or buffer-exchange the antibody into a degassed reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.5). Adjust the antibody concentration to 5-10 mg/mL.[1]
-
Reducing Agent Preparation: Prepare a fresh solution of TCEP (Tris(2-carboxyethyl)phosphine) in the reaction buffer.
-
Reduction Reaction: Add the TCEP solution to the antibody solution to achieve the desired final molar excess (e.g., 20-fold).
-
Incubation: Incubate the reaction mixture at 37°C for 90 minutes with gentle mixing.[4]
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 7.2).[1] This step is critical to prevent TCEP from reacting with the maleimide linker.
Protocol 2: Conjugation of Deruxtecan Analog 2 to Reduced Antibody
This protocol outlines the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Dissolve the Deruxtecan analog 2 in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Conjugation Reaction: Slowly add the Deruxtecan analog stock solution to the purified, reduced antibody solution while gently stirring. The final concentration of the organic solvent should typically be below 15% to maintain antibody stability.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours. Protect the reaction from light, as some payloads can be photosensitive.[1][6]
-
Quenching: To stop the reaction, add a thiol-containing reagent like N-acetylcysteine to a final concentration of 1 mM. This will quench any unreacted maleimide groups.[3] Incubate for an additional 20 minutes.
Protocol 3: ADC Purification and Characterization
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using an appropriate method such as TFF or SEC.[3][]
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer.[16]
-
Analyze the average DAR and drug distribution using Hydrophobic Interaction Chromatography (HIC-HPLC).[17]
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC-HPLC).[7]
-
Confirm the molecular weight and integrity of the ADC using LC-MS.[3]
-
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
Technical Support Center: Overcoming Solubility Issues with Deruxtecan Analog 2 monoTFA
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered with Deruxtecan analog 2 monoTFA.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving at my desired concentration. What should I do?
A1: this compound, like many complex drug-linker conjugates, can exhibit limited aqueous solubility. If you are experiencing difficulty, a systematic approach is recommended. Start with small-scale pilot experiments to find the optimal solubilization conditions before proceeding with your main experiment. Refer to the troubleshooting guide below for a step-by-step approach.
Q2: I observed precipitation after preparing my this compound solution. What could be the cause and how can I prevent it?
A2: Precipitation, even after initial dissolution, suggests that the solution may be supersaturated and thermodynamically unstable. This can be triggered by factors such as temperature changes or slow equilibration to a less soluble form. To prevent this, ensure your final concentration is below the equilibrium solubility in your specific solvent system and at your experimental temperature. If a higher concentration is necessary, utilizing the recommended formulation protocols with co-solvents and excipients is crucial.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is critical to protect the solutions from light and store them under a nitrogen atmosphere.
Q4: Can I sonicate or heat the solution to aid dissolution?
A4: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to facilitate the dissolution of this compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve initially. | The concentration is too high for the chosen solvent system. | - Try a lower concentration. - Utilize one of the recommended multi-component solvent systems provided in the Experimental Protocols section.[1][2][3][4] |
| Improper mixing technique. | Add the components of the solvent system sequentially and ensure thorough mixing after each addition.[1][2][3][4] | |
| Precipitation occurs upon addition to aqueous buffer. | The final concentration in the aqueous buffer exceeds the solubility limit. | - Decrease the final working concentration. - Increase the percentage of co-solvents in the final solution, keeping in mind potential effects on your experimental system. |
| Localized high concentration during mixing. | Add the stock solution of this compound dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion.[5] | |
| Solution is cloudy or contains particulates. | The compound may have degraded or aggregated. | - Ensure proper storage conditions have been maintained. - Use fresh, high-purity solvents for all preparations.[5] |
| Incomplete dissolution. | Briefly sonicate the final working solution to help break down small aggregates.[5] | |
| Loss of activity despite apparent solubility. | Adsorption of the hydrophobic compound to plasticware. | - Use low-adhesion plasticware for preparation and storage. - Pre-rinse pipette tips with the solution before transferring.[5] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol is designed to achieve a clear solution of this compound at a concentration of ≥ 2 mg/mL.[1][2][3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of a 20 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to bring the total volume to 1 mL.
Protocol 2: Cyclodextrin-Based Formulation
This alternative protocol also aims to achieve a clear solution at a concentration of ≥ 2 mg/mL using a cyclodextrin to enhance solubility.[1][2][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (20% w/v)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
90% of a 20% SBE-β-CD solution in Saline
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of a 20 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline solution.
Data Presentation
Table 1: Recommended Formulations for this compound
| Formulation Component | Protocol 1 Percentage | Protocol 2 Percentage |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Achievable Concentration | ≥ 2 mg/mL | ≥ 2 mg/mL |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
References
Technical Support Center: Optimizing Linker Chemistry for Deruxtecan Analog 2 ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of linker chemistry for Antibody-Drug Conjugates (ADCs) utilizing Deruxtecan analog 2, a drug-linker conjugate composed of a camptothecin-based topoisomerase I inhibitor and a cleavable linker.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Deruxtecan analog 2 ADC?
The linker is a critical component that connects the antibody to the cytotoxic payload (a topoisomerase I inhibitor).[3] Its primary role is twofold: 1) to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could cause off-target toxicity, and 2) to enable efficient and selective release of the payload once the ADC has been internalized by the target cancer cell.[][5][6] The design of the linker directly influences the ADC's therapeutic index, pharmacokinetics, and overall efficacy.[5]
Q2: What type of linker is typically used for Deruxtecan and its analogs?
Deruxtecan (T-DXd) utilizes an enzymatically cleavable tetrapeptide-based linker (Gly-Gly-Phe-Gly, GGFG) which is designed to be cleaved by lysosomal proteases, such as Cathepsin B, that are abundant in the tumor microenvironment and inside cancer cells.[7][8][9] This ensures that the payload is released in a targeted manner. Optimizing analogs often involves modifying this peptide sequence or exploring other cleavable motifs to balance stability and release kinetics.[]
Q3: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for these ADCs?
The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody. It is a critical quality attribute because it directly impacts both the efficacy and safety of the ADC.[10]
-
Low DAR: May result in insufficient potency and reduced therapeutic effect.
-
High DAR: Can lead to issues such as aggregation, reduced solubility, poor pharmacokinetics, and increased off-target toxicity.[][11] For Deruxtecan, a high DAR of approximately 8 is a key design feature that contributes to its potent anti-tumor activity.[8][12]
Q4: How does the linker chemistry of a Deruxtecan analog ADC contribute to the "bystander effect"?
The bystander effect occurs when the released payload diffuses from the target antigen-positive cancer cell to kill adjacent antigen-negative tumor cells.[13] This is crucial for treating heterogeneous tumors.[13][14] The linker and payload properties are key to this effect. For an ADC like Deruxtecan, the linker is cleaved inside the cell to release a highly membrane-permeable payload (DXd).[8] This permeability allows the payload to exit the target cell and affect neighboring cells, enhancing the ADC's overall anti-tumor activity.[8][15][16]
Troubleshooting Guide
| Issue | Symptoms | Possible Causes | Troubleshooting & Optimization Steps |
| Low Drug-to-Antibody Ratio (DAR) | Average DAR is significantly lower than the target (e.g., <7 for a Deruxtecan-like ADC). Heterogeneous DAR profile observed via Mass Spectrometry. | 1. Incomplete reduction of interchain disulfide bonds. 2. Instability or degradation of the linker-payload. 3. Suboptimal reaction conditions (pH, temperature, time). 4. Inaccurate antibody concentration measurement.[17] | 1. Optimize Reduction: Increase the concentration of the reducing agent (e.g., TCEP) or extend the reaction time. Ensure the buffer is free of oxidizing agents. 2. Verify Linker-Payload Quality: Confirm the purity and integrity of the Deruxtecan analog 2 linker-payload via HPLC and MS before conjugation. 3. Adjust Conjugation Parameters: Systematically vary pH (typically 7.0-8.0 for maleimide-thiol conjugation), temperature, and incubation time. 4. Accurate Quantification: Use A280 absorbance for precise antibody concentration measurement before conjugation.[17] |
| ADC Aggregation | Visible precipitation after conjugation/purification. High molecular weight species observed via Size Exclusion Chromatography (SEC). | 1. High DAR leading to increased hydrophobicity.[11] 2. Hydrophobic nature of the payload or linker. 3. Inappropriate buffer conditions (pH, ionic strength). | 1. Introduce Hydrophilic Spacers: Incorporate hydrophilic moieties like PEG chains into the linker design to improve solubility.[][18] 2. Optimize DAR: Target a slightly lower DAR if aggregation persists and assess the impact on efficacy. 3. Formulation Development: Screen different buffer formulations to find one that maintains ADC solubility and stability. |
| Poor In Vitro Potency (High IC50) | The ADC shows low cytotoxicity in target-expressing cell lines compared to benchmarks. | 1. Inefficient payload release due to an overly stable linker.[] 2. Low ADC internalization by the target cell. 3. The released payload metabolite is not sufficiently active. | 1. Enhance Linker Cleavability: Modify the peptide sequence of the linker to be more susceptible to lysosomal proteases.[9] 2. Evaluate Antibody Properties: Confirm the antibody clone has efficient internalization kinetics.[7] 3. Assess Payload Activity: Confirm the potency of the free Deruxtecan analog 2 payload on the same cell lines. |
| Low In Vivo Efficacy Despite Good In Vitro Potency | ADC is potent in cell culture but fails to control tumor growth in xenograft models. | 1. Premature payload release in circulation due to linker instability.[6][13] 2. Poor pharmacokinetic profile (e.g., rapid clearance). 3. Inefficient delivery to the tumor site. | 1. Conduct Plasma Stability Assays: Incubate the ADC in plasma from relevant species (mouse, rat, human) and monitor for payload release over time.[8][10] 2. Modify Linker for Stability: If the linker is unstable, introduce modifications to sterically hinder premature enzymatic cleavage.[19] 3. Evaluate PK/PD: Perform pharmacokinetic studies to understand the ADC's half-life and clearance rate. |
Visualizations and Workflows
Logical Workflow for ADC Development and Optimization
Caption: A typical workflow for the development and optimization of ADCs.
Troubleshooting Logic for Low In Vivo Efficacydot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. veranova.com [veranova.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. hpst.cz [hpst.cz]
- 11. adcreview.com [adcreview.com]
- 12. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 13. techbullion.com [techbullion.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. cellmosaic.com [cellmosaic.com]
- 18. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 19. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
Technical Support Center: Prevention of Deruxtecan Analog 2 ADC Aggregation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Deruxtecan analog 2 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for Deruxtecan analog 2 ADCs?
A1: Aggregation of ADCs is a complex issue stemming from the properties of the antibody, the linker-payload's physicochemical characteristics, and external conditions.[1][2] Key factors for Deruxtecan analog 2 ADCs include:
-
High Hydrophobicity: Deruxtecan, a topoisomerase I inhibitor, and its analogs are often hydrophobic.[3][4] When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), these molecules increase the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the likelihood of aggregation.[6][7] The increased number of hydrophobic payload molecules on the antibody surface creates more opportunities for intermolecular hydrophobic interactions.[4]
-
Unfavorable Formulation Conditions:
-
pH: ADC stability is highly dependent on the pH of the formulation buffer.[8] Aggregation is more likely to occur at a pH near the antibody's isoelectric point (pI), where the net charge is zero and solubility is minimal.[9][10]
-
Ionic Strength: Suboptimal salt concentrations can either fail to shield electrostatic interactions (low ionic strength) or promote hydrophobic interactions (high ionic strength).[9][10]
-
-
External Stresses:
-
Thermal Stress: Elevated temperatures can induce partial unfolding of the antibody, exposing aggregation-prone regions.[4][5]
-
Mechanical Stress: Agitation, shearing, and repeated freeze-thaw cycles can lead to denaturation and aggregation.[5][6]
-
Presence of Co-solvents: Organic solvents like DMSO, often used to dissolve the linker-payload during conjugation, can disrupt antibody structure and cause aggregation if not adequately removed.[9][11]
-
Q2: My Deruxtecan analog 2 ADC shows immediate aggregation after the conjugation step. What is the likely cause and how can I fix it?
A2: Immediate post-conjugation aggregation is typically due to the rapid increase in surface hydrophobicity.[12] The conjugation process itself, if not optimized, can also contribute to this issue.
Immediate Troubleshooting Steps:
-
Evaluate Co-solvent Concentration: If using an organic co-solvent (e.g., DMSO) to dissolve the Deruxtecan analog 2-linker, ensure the final concentration in the reaction mixture is minimal (typically <5% v/v).[11]
-
Optimize Reaction Buffer: Ensure the pH of the conjugation buffer is not near the antibody's isoelectric point.[9]
-
Consider Solid-Phase Conjugation: To prevent aggregation from the start, immobilize the antibodies on a solid support, such as an affinity resin, during the conjugation process.[9] This physical separation prevents the newly hydrophobic ADCs from interacting with each other.[9]
Q3: I'm observing a gradual increase in aggregation during storage. What are the best practices for formulation to ensure long-term stability?
A3: Gradual aggregation during storage indicates issues with the formulation's ability to maintain the ADC's conformational and colloidal stability over time.[1][5]
Formulation Best Practices:
-
Optimize Buffer pH and Ionic Strength: Conduct a pH screening study to identify the pH at which your ADC exhibits maximum stability, which is often between 5.0 and 5.5 for many IgGs.[8] Optimize the ionic strength, typically starting with a salt concentration like 150 mM NaCl.[2]
-
Utilize Stabilizing Excipients: The selection of appropriate excipients is crucial for preventing aggregation.[][14]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective at low concentrations. They work by preventing protein surface adsorption and aggregation.[5][15]
-
Sugars (Cryoprotectants): Sugars such as sucrose and trehalose can stabilize the ADC, particularly during freeze-thaw cycles.[2][5]
-
Amino Acids: Certain amino acids, including arginine and histidine, can act as stabilizers.[][15]
-
Troubleshooting Guide: High Molecular Weight Species (HMWS) Detected
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (aggregates) after conjugation or during storage.
| Potential Cause | Recommended Action |
| High ADC Concentration | High protein concentrations increase the probability of intermolecular interactions.[5] Evaluate the effect of reducing the ADC concentration on aggregation. |
| Inappropriate Buffer pH | The buffer pH may be too close to the ADC's isoelectric point (pI), minimizing electrostatic repulsion.[9] Perform a pH screening study (e.g., from pH 4.0 to 8.0) to find the optimal pH for stability. |
| Suboptimal Ionic Strength | Low ionic strength may not adequately screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[10] Optimize the salt concentration (e.g., NaCl) in the formulation buffer. A common starting point is 150 mM.[2] |
| Freeze-Thaw Stress | Repeated freezing and thawing can cause denaturation and aggregation.[6] Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[2] Consider adding cryoprotectants like sucrose or trehalose to the formulation.[2][5] |
| Thermal Stress | Exposure to elevated temperatures can cause the ADC to unfold and aggregate.[5] Store the ADC at recommended temperatures (e.g., 2-8°C for liquid formulations). Avoid temperature fluctuations. |
| Hydrophobic Payload Interactions | The inherent hydrophobicity of the Deruxtecan analog 2 payload is a primary driver of aggregation.[4] Use hydrophilic linkers (e.g., containing PEG groups) to decrease the overall hydrophobicity of the ADC.[5] Screen for stabilizing excipients like polysorbates or cyclodextrins that can shield hydrophobic patches.[][14] |
Experimental Protocols
Protocol 1: Formulation Screening by pH and Excipient Variation
Objective: To identify the optimal buffer pH and excipient combination for minimizing aggregation of Deruxtecan analog 2 ADC.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, histidine, phosphate) at different pH values ranging from 4.0 to 8.0.
-
Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., 20% sucrose, 1 M L-arginine, 1% Polysorbate 80).
-
Sample Preparation: Dialyze or buffer-exchange the Deruxtecan analog 2 ADC into each of the prepared buffers. For excipient screening, add the excipient stock solutions to the ADC in the optimal buffer to achieve the desired final concentrations.
-
Stress Conditions: Incubate the prepared samples under accelerated stress conditions (e.g., 40°C for 2 weeks) and at the intended storage temperature (e.g., 4°C).
-
Analysis: At specified time points (e.g., T=0, 1 week, 2 weeks), analyze the samples for aggregation using Size Exclusion Chromatography (SEC-HPLC).
-
Data Evaluation: Compare the percentage of high molecular weight species (%HMWS) across all conditions to identify the formulation with the highest stability.
Protocol 2: Analysis of ADC Aggregation by SEC-HPLC
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in a Deruxtecan analog 2 ADC sample.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare an appropriate mobile phase, typically a phosphate or histidine buffer containing a salt like NaCl (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[2]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[2]
Visualizations
Troubleshooting Workflow for ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Key Factors Contributing to ADC Aggregation
Caption: Intrinsic and extrinsic factors that can lead to ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Mitigating Off-Target Toxicity of Deruxtecan Analog 2 Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for experiments involving Deruxtecan analog 2 antibody-drug conjugates (ADCs). The following information addresses potential issues related to off-target toxicity and offers strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is Deruxtecan analog 2 and how does its payload differ from Deruxtecan?
Deruxtecan is a drug-linker conjugate used in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan. Its payload, DXd, is a potent topoisomerase I inhibitor. Deruxtecan analog 2 is a homolog of Deruxtecan, featuring a different payload, Camptothecin, which is also a topoisomerase I inhibitor. While both payloads target the same enzyme, differences in their chemical structures can influence their potency, membrane permeability, and off-target toxicity profiles.
Q2: What are the primary mechanisms contributing to the off-target toxicity of Deruxtecan analog 2 conjugates?
The off-target toxicity of Deruxtecan analog 2 conjugates, like many ADCs, can be attributed to several factors:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can lead to the release of the Camptothecin payload before it reaches the target tumor cells. This free payload can then indiscriminately affect healthy tissues.[1][2][3]
-
"Bystander Effect": The high membrane permeability of some topoisomerase I inhibitors allows the payload, once released from the target cell, to diffuse into and kill adjacent healthy cells that may not express the target antigen. While beneficial for eradicating antigen-negative tumor cells, this can also contribute to off-target toxicity in normal tissues.[4][5]
-
Fc-mediated Uptake: The antibody component of the ADC can be taken up by Fc gamma receptor (FcγR)-expressing immune cells, such as macrophages and neutrophils, in healthy tissues. This can lead to the internalization of the ADC and subsequent release of the cytotoxic payload, causing off-target toxicity in these cells.
-
On-Target, Off-Tumor Toxicity: The target antigen for the ADC may be expressed at low levels on healthy cells. The ADC can bind to these cells and induce cytotoxicity, leading to on-target, off-tumor toxicity.
Q3: What are the common off-target toxicities observed with Deruxtecan and its analogs?
Clinical and preclinical studies of Deruxtecan-based ADCs have reported several common toxicities, which may also be relevant for ADCs using Deruxtecan analog 2. These include:
-
Hematologic Toxicities: Neutropenia (low neutrophil count) and thrombocytopenia (low platelet count) are frequently observed.[6] These are often dose-limiting toxicities.
-
Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are common side effects.
-
Interstitial Lung Disease (ILD)/Pneumonitis: This is a serious and potentially life-threatening toxicity associated with some deruxtecan-based ADCs.[7]
-
Alopecia: Hair loss is another possible side effect.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the preclinical evaluation of Deruxtecan analog 2 conjugates.
Issue 1: High in vitro toxicity in antigen-negative cell lines.
-
Observation: Significant cytotoxicity is observed in a cell line that does not express the target antigen.
-
Potential Cause: Premature release of the Camptothecin payload from the ADC due to linker instability in the cell culture medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting high in vitro off-target toxicity.
Issue 2: Severe systemic toxicity in animal models despite good in vitro specificity.
-
Observation: In vivo studies show significant weight loss, hematological toxicity, or other adverse events at doses that were predicted to be safe based on in vitro data.
-
Potential Causes:
-
Poor pharmacokinetic properties of the ADC leading to rapid clearance and high systemic exposure to the free payload.
-
Unforeseen on-target, off-tumor toxicity in tissues with low levels of antigen expression.
-
Fc-mediated uptake in healthy tissues.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting high in vivo systemic toxicity.
Quantitative Data Summary
Due to the limited publicly available data specifically for Deruxtecan analog 2, the following tables present hypothetical data for illustrative purposes. These tables are intended to guide researchers in how to structure and interpret their own experimental results when comparing different ADC constructs.
Table 1: In Vitro Cytotoxicity of Different ADC Constructs
| ADC Construct | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) | Therapeutic Index (Control IC50 / Target IC50) |
| Deruxtecan Conjugate | 0.5 | > 1000 | > 2000 |
| Deruxtecan analog 2 (Standard Linker) | 0.8 | 50 | 62.5 |
| Deruxtecan analog 2 (Stable Linker) | 1.0 | > 1000 | > 1000 |
Table 2: In Vivo Toxicity Comparison in a Murine Model
| ADC Construct (Dose) | Maximum Tolerated Dose (MTD) (mg/kg) | Body Weight Change at MTD (Day 14) | Nadir Neutrophil Count at MTD (x10^9/L) |
| Deruxtecan Conjugate (10 mg/kg) | 15 | -5% | 1.5 |
| Deruxtecan analog 2 (Standard Linker) (10 mg/kg) | 5 | -20% | 0.5 |
| Deruxtecan analog 2 (Stable Linker) (10 mg/kg) | 12 | -8% | 1.2 |
Key Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of payload release in plasma.
-
Methodology:
-
Incubate the Deruxtecan analog 2 conjugate at a concentration of 100 µg/mL in human, mouse, and rat plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Separate the intact ADC from the free payload using a suitable method like size-exclusion chromatography (SEC) or affinity chromatography.
-
Quantify the amount of intact ADC, total antibody, and released Camptothecin payload using LC-MS/MS.
-
Calculate the half-life of the ADC in plasma.
-
2. Bystander Effect Assay
-
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Co-culture target antigen-positive cells and antigen-negative cells (e.g., labeled with different fluorescent markers) at a defined ratio.
-
Treat the co-culture with varying concentrations of the Deruxtecan analog 2 conjugate.
-
After a set incubation period (e.g., 72-96 hours), assess the viability of each cell population separately using flow cytometry or high-content imaging.
-
Compare the cytotoxicity in the antigen-negative population in the co-culture to the cytotoxicity observed when the antigen-negative cells are cultured alone and treated with the ADC.
-
3. In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the ADC that can be administered to animals without causing life-threatening toxicity.
-
Methodology:
-
Use a relevant animal model (e.g., mice or rats).
-
Administer escalating doses of the Deruxtecan analog 2 conjugate to different cohorts of animals.
-
Monitor the animals daily for clinical signs of toxicity, including body weight changes, changes in behavior, and signs of distress.
-
Collect blood samples at regular intervals to assess hematological parameters (e.g., complete blood count) and clinical chemistry.
-
The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 20%.
-
Signaling Pathways and Workflows
On-Target Cytotoxicity and Off-Target Bystander Effect
Caption: ADC mechanism of action and bystander toxicity.
General Workflow for Mitigating Off-Target Toxicity
Caption: Iterative workflow for ADC toxicity mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of ADCs with Deruxtecan Analog 2
Disclaimer: "Deruxtecan analog 2" is understood to be a proprietary or developmental payload. This guide is based on established principles for antibody-drug conjugate (ADC) stability, drawing parallels from the known behavior of Deruxtecan (DXd) and other topoisomerase I inhibitor payloads. The recommendations provided are general and should be adapted to your specific molecule and formulation.
Troubleshooting Guide
This section addresses common stability issues encountered during the development of ADCs.
| Issue | Question | Potential Causes & Troubleshooting Steps |
| Aggregation | Q1: I'm observing immediate aggregation (increase in High Molecular Weight Species, HMWS) after conjugating my antibody with Deruxtecan analog 2. What's happening? | Increased Hydrophobicity: Deruxtecan and its analogs are hydrophobic. Conjugation, especially at a high drug-to-antibody ratio (DAR), increases the overall hydrophobicity of the antibody, leading to self-association and aggregation. [1][2]Troubleshooting: • Optimize DAR: A high DAR can improve potency but often harms stability. [3][4]Experiment with a lower DAR to find a balance between efficacy and reduced aggregation. • Review Conjugation Conditions: Ensure the pH of the conjugation buffer is not near the antibody's isoelectric point (pI), where solubility is lowest. [1][5]Minimize organic co-solvents (e.g., DMSO) used to dissolve the linker-payload to <5% (v/v). [2] |
| Q2: My ADC is showing a gradual increase in aggregation during storage. What should I investigate? | Formulation & Storage Conditions: This suggests that the formulation buffer is not optimal for long-term stability or that storage conditions are inadequate. [2]Troubleshooting: • Optimize Formulation Buffer: - pH: Screen a range of pH values (typically 5.0-7.0) to find the point of maximum stability. - Ionic Strength: Adjust salt concentration (e.g., 100-150 mM NaCl) to shield charge interactions that can lead to aggregation. [1][5] - Excipients: Screen stabilizing excipients like sucrose, trehalose, polysorbate 80, or arginine, which can prevent aggregation. [2] • Review Storage Conditions: - Temperature: Store at the recommended temperature (typically 2-8°C). Avoid temperature fluctuations. - Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to prevent repeated freeze-thaw cycles, which denature the protein and cause aggregation. [5] | |
| Deconjugation & Fragmentation | Q3: My analysis shows a decrease in the average DAR over time and an increase in free payload. What is causing this instability? | Linker Instability: The chemical linker connecting the payload to the antibody may be unstable under the storage conditions, leading to premature payload release. [4][6][7]Troubleshooting: • Maleimide Linker Hydrolysis: If using a standard maleimide linker, the succinimide ring formed after conjugation is susceptible to a retro-Michael reaction, which cleaves the linker from the antibody. [8][9]Promoting hydrolysis of the succinimide ring can create a more stable, ring-opened structure that is resistant to this cleavage. [8][9]This can sometimes be achieved by adjusting the pH or through linker engineering. • Payload-Specific Hydrolysis: The payload itself or a component of the linker may be susceptible to hydrolysis. Deruxtecan is linked via a GGFG peptide linker, which is cleaved by lysosomal enzymes like Cathepsin B. [10][11]While generally stable in circulation, some level of instability can occur. [7][10]Evaluate the stability of the linker-payload in plasma or serum in vitro. [12] |
| Q4: I am seeing an increase in Low Molecular Weight Species (LMWS) that are not related to the free payload. What could be the cause? | Antibody Fragmentation: The antibody itself may be fragmenting due to hydrolysis or proteolysis. Troubleshooting: • pH-Mediated Clipping: Acidic conditions can lead to fragmentation of the antibody backbone, particularly in the hinge region. Ensure the formulation pH is optimized for antibody integrity. • Protease Contamination: Ensure all reagents and materials are free from contaminating proteases. Consider adding a protease inhibitor during purification if the issue persists. |
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for a Deruxtecan analog 2 ADC?
-
A1: Typically, ADCs should be stored in a liquid formulation at 2-8°C or frozen at -20°C or -80°C for long-term storage. The optimal state (liquid vs. frozen) and temperature depend on the specific formulation. It is critical to minimize freeze-thaw cycles. [5]
-
-
Q2: Which analytical methods are essential for monitoring ADC stability?
-
A2: A panel of orthogonal methods is required to monitor different aspects of ADC stability. [13][14] * Size Exclusion Chromatography (SEC-HPLC): To quantify aggregates (HMWS) and fragments (LMWS). [3][14] * Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the average DAR and the distribution of different drug-loaded species. [15] * Reversed-Phase HPLC (RP-HPLC): To quantify the amount of free payload that has been released from the ADC. [13][14] * Mass Spectrometry (MS): To identify degradation products and confirm the structural integrity of the ADC. [12]
-
-
Q3: How do I perform a forced degradation study to understand potential stability issues?
Data Presentation: Stability Under Stress Conditions
The following tables present hypothetical data from a 4-week forced degradation study of a Deruxtecan analog 2 ADC at 1 mg/mL.
Table 1: Aggregation Analysis by SEC-HPLC
| Condition | Time | % Monomer | % Aggregates (HMWS) |
| Control (4°C) | Week 0 | 98.5 | 1.5 |
| Week 4 | 98.1 | 1.9 | |
| Thermal Stress (40°C) | Week 0 | 98.5 | 1.5 |
| Week 4 | 85.3 | 14.7 | |
| Low pH Stress (pH 5.0) | Week 0 | 98.5 | 1.5 |
| Week 4 | 97.9 | 2.1 |
Table 2: Deconjugation Analysis by HIC-HPLC & RP-HPLC
| Condition | Time | Average DAR (HIC) | % Free Payload (RP-HPLC) |
| Control (4°C) | Week 0 | 7.8 | <0.1 |
| Week 4 | 7.7 | 0.4 | |
| Thermal Stress (40°C) | Week 0 | 7.8 | <0.1 |
| Week 4 | 7.1 | 2.5 | |
| Human Plasma (37°C) | Day 0 | 7.8 | <0.1 |
| Day 7 | 7.3 | 1.8 |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation
-
Objective: To quantify the percentage of monomer, aggregates, and fragments.
-
Materials:
-
HPLC system with UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
-
Methodology:
-
Equilibrate the SEC column with mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Inject 20 µL of the prepared sample.
-
Monitor the eluent at a UV wavelength of 280 nm.
-
Integrate the peak areas for HMWS (eluting first), the monomer (main peak), and LMWS (eluting last). Calculate the relative percentage of each. [2]
-
Protocol 2: Forced Degradation Study Workflow
-
Objective: To identify potential degradation pathways and characterize degradation products. [17]2. Methodology:
-
Prepare aliquots of the ADC at 1 mg/mL in the formulation buffer.
-
Subject the aliquots to various stress conditions (see table below). Include an unstressed control sample stored at 4°C.
-
At specified time points, neutralize the samples if necessary (e.g., after acid/base stress) and store at -80°C until analysis.
-
Analyze all stressed samples and the control using a suite of stability-indicating assays (SEC, HIC, RP-HPLC, MS).
-
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 0.1 M HCl, incubate at 40°C for 24 hours. |
| Base Hydrolysis | Add 0.1 M NaOH, incubate at 40°C for 8 hours. |
| Oxidation | Add 0.3% H₂O₂, incubate at room temperature for 24 hours. |
| Thermal Stress | Incubate at 40°C and 50°C for up to 4 weeks. |
| Photostability | Expose to light according to ICH Q1B guidelines. |
Visualizations
Caption: Potential degradation pathways for a Deruxtecan analog 2 ADC.
Caption: A logical workflow for troubleshooting ADC stability issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Resistance to antibody‐drug conjugates in breast cancer: mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. The evolving landscape of antibody-drug conjugates (ADCs) for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 16. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays with Deruxtecan Analog 2
Welcome to the technical support center for troubleshooting in vitro assays involving Deruxtecan analog 2. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common sources of variability and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your Deruxtecan analog 2 cytotoxicity experiments.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant variability in our IC50 values for our anti-FGFR2 ADC with Deruxtecan analog 2 between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. The variability can stem from several factors related to the ADC, cell culture conditions, and the assay protocol itself. Deruxtecan analog 2's payload, a Camptothecin analog, is a topoisomerase I inhibitor that primarily affects cells during the S-phase of the cell cycle, making cell health and division rate critical parameters.[1][2]
Troubleshooting Steps:
-
ADC Quality and Handling:
-
Aggregation: ADCs can be prone to aggregation, which can affect their potency. Ensure the ADC is properly formulated and stored according to the manufacturer's instructions. Before use, visually inspect the solution for precipitates.
-
Stability: While the payload itself may be stable, the entire ADC construct can degrade. Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution, as this can lead to aggregation and loss of activity. Aliquot the ADC upon receipt.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Always use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered antigen expression or sensitivity to the payload.[3]
-
Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using cells that are over-confluent.[3]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to cytotoxic agents.
-
-
Assay Protocol:
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability. Optimize and strictly control the cell seeding density for each experiment.
-
Incubation Time: The cytotoxic effect of topoisomerase I inhibitors is time-dependent. Ensure that the incubation time is consistent across all experiments. An incubation period of 72-96 hours is often required for ADC assays.[4]
-
Reagent Consistency: Use the same lots of critical reagents (e.g., media, serum, assay kits) whenever possible to minimize variability.
-
Issue 2: No Significant Cytotoxicity Observed, Even at High Concentrations
Question: We are not observing the expected cytotoxic effect of our anti-FGFR2 ADC with Deruxtecan analog 2, even at high concentrations. What could be the issue?
Answer: A lack of cytotoxic response can be due to several factors, including issues with the target antigen expression, ADC internalization, or the payload's activity.
Troubleshooting Steps:
-
Target Antigen Expression (FGFR2):
-
Confirm FGFR2 Expression: Verify the expression level of FGFR2 on the surface of your target cell line using a validated method like flow cytometry. Different cell lines can have varying levels of FGFR2 expression, and this can be heterogeneous within a population.[5][6][7][8]
-
FGFR2 Isoform: Be aware of the specific FGFR2 isoform (e.g., FGFR2b, FGFR2c) that your antibody targets and ensure your cell line expresses the correct isoform.[8]
-
-
ADC Internalization:
-
Antibody Internalization Assay: Perform an internalization assay to confirm that the anti-FGFR2 antibody is being effectively internalized by the target cells upon binding.
-
-
Payload Activity:
-
Free Payload Control: Include a control with the free Deruxtecan analog 2 payload to confirm that the cells are sensitive to the cytotoxic agent itself. This will help differentiate between a payload resistance issue and an ADC delivery problem.
-
-
Assay Duration:
-
Extended Incubation: As Camptothecin analogs primarily affect dividing cells, a longer incubation period (e.g., 96-120 hours) may be necessary to observe a significant cytotoxic effect.
-
Issue 3: High Background Signal in the Cytotoxicity Assay
Question: We are experiencing high background noise in our cytotoxicity assay, making it difficult to determine the true effect of the Deruxtecan analog 2 ADC. What are the common causes and solutions?
Answer: High background can be caused by several factors, including the assay type, reagents, and cell conditions.
Troubleshooting Steps for MTT/XTT Assays:
-
Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance readings of formazan-based assays. Consider using a phenol red-free medium for the assay.[9]
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the assay. If suspected, reduce the serum concentration during the assay or use a serum-free medium if your cells can tolerate it.
-
Incomplete Solubilization of Formazan Crystals (MTT assay): Ensure complete solubilization of the formazan crystals by using an appropriate solubilizing agent and allowing sufficient time for dissolution with gentle agitation.[10]
-
Cell Debris: Excessive cell death in untreated or high-density wells can lead to debris that may affect absorbance readings. Ensure you have a proper blank control (media only) to subtract background absorbance.
Data Presentation
Table 1: Example of Inconsistent IC50 Values for Anti-FGFR2-Deruxtecan Analog 2 ADC in NCI-H716 Cells
| Experiment ID | Cell Seeding Density (cells/well) | Passage Number | Incubation Time (h) | IC50 (nM) |
| ADC-Exp-01 | 5,000 | 8 | 72 | 15.2 |
| ADC-Exp-02 | 5,000 | 15 | 72 | 45.8 |
| ADC-Exp-03 | 8,000 | 8 | 72 | 28.5 |
| ADC-Exp-04 | 5,000 | 8 | 96 | 10.5 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Parameter | Recommended Action | Expected Outcome for Consistent Results |
| Cell Passage Number | Use cells between passage 5 and 15. | Consistent FGFR2 expression and sensitivity to payload. |
| Cell Seeding Density | Optimize and maintain a consistent density (e.g., 5,000 cells/well). | Uniform cell growth and reproducible dose-response curves. |
| ADC Aliquoting | Aliquot ADC upon receipt and avoid repeated freeze-thaw cycles. | Maintained ADC potency and reduced aggregation. |
| Incubation Time | Standardize to 72 or 96 hours. | Consistent and maximal cytotoxic effect observed. |
| Control Wells | Include untreated cells, vehicle control, and free payload. | Clear baseline for data normalization and payload activity confirmation. |
Experimental Protocols
Detailed Methodology for an MTT-Based Cytotoxicity Assay
This protocol is for determining the in vitro cytotoxicity of an anti-FGFR2 ADC with Deruxtecan analog 2.
Materials:
-
Target cells (e.g., FGFR2-positive cancer cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-FGFR2-Deruxtecan Analog 2 ADC
-
Deruxtecan analog 2 (free payload)
-
Vehicle control (e.g., PBS or formulation buffer)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cells in complete growth medium to the optimized seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
ADC and Control Treatment: a. Prepare serial dilutions of the anti-FGFR2-Deruxtecan Analog 2 ADC, free Deruxtecan analog 2, and the unconjugated anti-FGFR2 antibody in complete growth medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. c. Include wells with untreated cells (medium only) and a vehicle control. d. Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution to each well. e. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (media only) from all other readings. c. Calculate the percentage of cell viability for each treatment relative to the untreated control. d. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[11]
Mandatory Visualizations
Caption: Mechanism of action of the Camptothecin analog payload.
Caption: A typical workflow for an ADC cytotoxicity assay.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replicating DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Challenges of FGFR2 Testing in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
Technical Support Center: Optimization of Purification Methods for Deruxtecan Analog 2 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Deruxtecan analog 2 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Deruxtecan analog 2 ADCs?
A1: The most common impurities include high molecular weight species (aggregates), unconjugated monoclonal antibody (mAb), free Deruxtecan analog 2 payload and related small molecules, and ADCs with undesired drug-to-antibody ratios (DAR).[1][2][3] The hydrophobic nature of the Deruxtecan analog 2 payload can contribute to aggregation.[1]
Q2: Which chromatography techniques are most effective for purifying Deruxtecan analog 2 ADCs?
A2: A multi-step chromatography approach is typically required. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Highly effective for separating ADC species with different DAR values due to the increased hydrophobicity imparted by the payload.[4][5][6][]
-
Ion-Exchange Chromatography (IEX): Useful for removing charged variants and aggregates.[3][8][9][10] Cation exchange chromatography is often used.[10][11]
-
Size Exclusion Chromatography (SEC): Primarily used for removing high molecular weight aggregates and buffer exchange.[3][][13]
-
Mixed-Mode Chromatography (MMC): Combines multiple separation principles (e.g., ion exchange and hydrophobic interaction) and can be very efficient at removing a wide range of impurities in a single step.[11][14][15]
Q3: How can I remove unconjugated free Deruxtecan analog 2 payload from my ADC preparation?
A3: Unconjugated payload and other small molecule impurities are typically removed using tangential flow filtration (TFF) or diafiltration (UF/DF).[1][2][16] Chromatographic methods like Size Exclusion Chromatography (SEC) and in some cases, specific modes of Ion-Exchange Chromatography can also be effective.[1][10]
Q4: What is the importance of the Drug-to-Antibody Ratio (DAR) and how can I control it during purification?
A4: The DAR is a critical quality attribute (CQA) that significantly impacts the efficacy and toxicity of the ADC.[17][18][19][20] A heterogeneous DAR distribution can lead to inconsistent clinical outcomes. Hydrophobic Interaction Chromatography (HIC) is the primary technique used to separate and isolate ADC species with specific DAR values, allowing for the enrichment of the desired DAR species.[4][][19][21][22]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of DAR species | - Inappropriate salt concentration in mobile phase.- Shallow gradient slope.- Incorrect resin choice. | - Optimize the starting and ending salt concentrations in your gradient. A higher starting salt concentration generally increases binding.[4][5]- Steepen the elution gradient to improve resolution between peaks with similar hydrophobicity.[19]- Screen different HIC resins (e.g., Butyl, Phenyl) to find the one with optimal selectivity for your ADC.[21] |
| Low ADC recovery | - ADC precipitation at high salt concentrations.- Strong, irreversible binding to the column. | - Perform solubility studies to determine the maximum salt concentration your ADC can tolerate.[4][22]- Reduce the starting salt concentration or use a weaker binding resin.- Add organic modifiers like isopropanol or acetonitrile to the elution buffer to disrupt strong hydrophobic interactions.[21] |
| Peak tailing | - Secondary interactions with the stationary phase.- Sub-optimal flow rate. | - Adjust the pH of the mobile phase to minimize ionic interactions.- Optimize the flow rate; slower flow rates can sometimes improve peak shape. |
| High levels of aggregates in the purified fraction | - Aggregates co-eluting with the desired DAR species. | - Optimize the gradient to better resolve the monomeric ADC from aggregates.- Introduce a preceding or subsequent SEC step to remove aggregates.[3] |
Ion-Exchange Chromatography (IEX)
| Problem | Potential Cause | Suggested Solution |
| ADC does not bind to the column | - Incorrect buffer pH or ionic strength.- Sample pH and conductivity mismatch with the equilibration buffer. | - For cation exchange, ensure the buffer pH is at least 0.5-1 unit below the pI of the ADC. For anion exchange, the buffer pH should be 0.5-1 unit above the pI.[23]- Ensure the sample is properly buffer exchanged into the loading buffer and has a low ionic strength.[23] |
| Poor resolution of charge variants | - Inappropriate pH or salt gradient.- Wrong choice of ion exchanger (anion vs. cation). | - Optimize the pH of the mobile phases to maximize charge differences between your ADC and impurities.- Adjust the salt gradient; a shallower gradient typically provides better resolution.[10]- If the pI of your ADC is high, cation exchange is generally preferred.[9] |
| Low recovery of ADC | - Protein precipitation on the column.- Strong binding to the resin. | - Adjust the buffer pH to ensure the protein is stable.- Increase the salt concentration in the elution buffer or use a step elution with a high salt plug. |
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Suggested Solution |
| Peak broadening or splitting | - Secondary hydrophobic or ionic interactions with the column matrix.- Sub-optimal mobile phase composition. | - Increase the ionic strength of the mobile phase (e.g., 150-250 mM NaCl) to minimize ionic interactions.[13][24]- Add a small percentage of an organic solvent (e.g., isopropanol, acetonitrile) to reduce hydrophobic interactions.[24]- Screen different buffer pH values. |
| Poor resolution between monomer and aggregate | - Inappropriate column pore size.- Column overloading. | - Select a column with a pore size appropriate for the separation of large proteins and their aggregates.[25]- Reduce the sample volume or concentration loaded onto the column. |
| Changes in retention time | - Column aging or fouling.- Fluctuations in flow rate or temperature. | - Implement a regular column cleaning and regeneration protocol.- Ensure consistent system performance and temperature control. |
Quantitative Data Summary
| Purification Step | Parameter Measured | Typical Starting Value | Typical Target Value | Reference |
| HIC | Purity of Target DAR (e.g., DAR4) | 33% | >90% | [1] |
| HIC | Recovery of Target DAR | N/A | >80% | [1] |
| CEX (Flow-through) | vHMWS (very High Molecular Weight Species) | >1% | ≤ 0.1% | [8] |
| Tandem CEX-HIC Membrane | Free Linker-Payload Removal | High | Below detection limit | [26] |
| Tandem CEX-HIC Membrane | Aggregate Removal | Variable | Significant reduction | [26] |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
Column: ToyoPearl Phenyl-650S or similar phenyl-based HIC resin.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[5]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[5]
-
Sample Preparation: Dilute the crude ADC sample with HIC Load Diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0) to a final ammonium sulfate concentration of approximately 0.5 M.[5]
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of a mixture of Mobile Phase A and B that matches the starting gradient condition (e.g., 67% A, 33% B).[5]
-
Loading: Load the prepared sample onto the column.
-
Elution: Apply a linear gradient from the starting condition to 100% Mobile Phase B over 20-30 CV to elute the different DAR species.[5] Unconjugated antibody (DAR=0) will elute first, followed by increasing DAR species.
-
Column Cleaning and Storage: Wash the column with 3 CV of 0.5 N NaOH for sanitization, followed by storage in 20% Ethanol.[5]
Protocol 2: SEC for Aggregate Removal
-
Column: AdvanceBio SEC 300 Å, 2.7 µm or similar.[24]
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.[24] Isocratic elution.
-
Flow Rate: 0.25 - 0.5 mL/min.[24]
-
Temperature: 25-30 °C.[24]
-
Detection: UV at 280 nm.[24]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the ADC sample (concentration typically 1-5 mg/mL).
-
Monitor the elution profile. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Collect fractions corresponding to the monomer peak.
-
Visualizations
Caption: General multi-step purification workflow for Deruxtecan analog 2 ADCs.
Caption: Troubleshooting logic for poor DAR separation in HIC.
Caption: Common impurities and the primary methods for their removal.
References
- 1. mycenax.com [mycenax.com]
- 2. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 10. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. bioradiations.com [bioradiations.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Your Guide To Producing ADCs That Meet cGMP Expectations [bioprocessonline.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. waters.com [waters.com]
- 26. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deruxtecan analog 2. The focus is on addressing and mitigating Trifluoroacetic acid (TFA) salt-related artifacts that may be encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the source of Trifluoroacetic acid (TFA) in my Deruxtecan analog 2 sample?
A1: Trifluoroacetic acid is a strong acid commonly used during the synthesis and purification of peptides and other complex molecules like Deruxtecan analog 2. It is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve better peak shape and resolution.[1][2][3] During the lyophilization process to create a powdered form of the analog, free TFA is removed, but residual TFA can remain as a counter-ion to positively charged sites on the molecule.[3]
Q2: How can residual TFA salts affect my experimental results with Deruxtecan analog 2?
A2: Residual TFA can lead to a variety of experimental artifacts, including:
-
Biological Assays: TFA can alter the pH of your assay medium and has been shown to inhibit or, in some cases, stimulate cell proliferation, which can lead to variable or inaccurate results in cytotoxicity and other cell-based assays.[3][4]
-
Mass Spectrometry (MS): TFA is a known cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS), leading to reduced signal intensity and poor sensitivity.[5][6][7][8] It can also lead to the formation of adducts, complicating mass spectral interpretation.[8]
-
Structural Analysis: The strong absorbance of TFA can interfere with spectroscopic methods like infrared (IR) spectroscopy, particularly in the region where the amide I band of peptides is observed, complicating secondary structure analysis.[3]
-
Chromatography: While beneficial in the purification step, residual TFA can affect the retention behavior of Deruxtecan analog 2 in subsequent chromatographic analyses, especially if different mobile phase conditions are used.
Q3: I am observing a lower-than-expected signal for Deruxtecan analog 2 in my LC-MS analysis. Could this be related to TFA?
A3: Yes, this is a classic sign of TFA-induced ion suppression.[5][6][7][8] The trifluoroacetate anion forms a strong ion pair with the positively charged sites on your Deruxtecan analog 2, which reduces the efficiency of ionization in the MS source.[6] This leads to a significant decrease in the observed signal intensity for your analyte.
Q4: Are there alternatives to TFA for the purification of Deruxtecan analog 2?
A4: While TFA is very effective for chromatography, other mobile phase additives can be used, though they may offer a trade-off in chromatographic performance. Formic acid is a common alternative for LC-MS applications as it is less ion-suppressive.[7] However, it may not provide the same peak resolution as TFA. The choice of an alternative will depend on the specific analytical requirements of your experiment.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in LC-MS Analysis
Symptoms:
-
Low abundance of the target analyte peak for Deruxtecan analog 2.
-
High background noise in the mass spectrum.
Possible Cause:
-
Ion suppression due to the presence of residual TFA in the sample.
Troubleshooting Steps:
-
Confirm TFA Presence: If possible, analyze a blank injection and look for characteristic TFA-related ions or a suppressed baseline.
-
TFA Exchange: Perform a salt exchange procedure to replace TFA with a more MS-friendly counter-ion like hydrochloride (HCl) or acetate.
-
Post-Column Modification: Introduce a weak base, such as a dilute solution of ammonium hydroxide, into the mobile phase flow after the analytical column and before the MS source.[5][6] This can help to disrupt the ion-pairing between TFA and the analyte, improving ionization.
-
Mobile Phase Optimization: If developing a new LC-MS method, consider using formic acid as the mobile phase additive instead of TFA.[7]
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in cell viability or proliferation data between experiments.
-
Unexpected cytotoxicity or stimulatory effects in control groups treated with the vehicle.
Possible Cause:
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the amount of residual TFA in your sample.
-
Perform TFA Exchange: Before conducting biological assays, it is highly recommended to perform a salt exchange to remove TFA and replace it with a biologically benign counter-ion like acetate or hydrochloride.[3][9]
-
pH Adjustment: Ensure that the final pH of your cell culture medium is not significantly altered by the addition of the Deruxtecan analog 2 solution.
-
Thorough Dissolution and Mixing: Ensure the lyophilized powder is completely dissolved and the final solution is homogenous before adding it to the cells.
Quantitative Data Summary
The following table summarizes the potential impact of TFA on analytical measurements and the expected improvement with mitigation strategies.
| Parameter | Issue with TFA | Mitigation Strategy | Expected Improvement |
| MS Signal Intensity | Significant suppression (can be >90%)[5][6][7] | Post-column addition of NH4OH | 1.2 to 20-fold signal improvement[5][6] |
| TFA to HCl/Acetate exchange | Significant reduction in ion suppression | ||
| Cell-Based Assay IC50 | Can be artificially inflated or deflated[3][4] | TFA to HCl/Acetate exchange | More accurate and reproducible IC50 values |
| IR Spectroscopy | Amide I band obscured by TFA absorbance at ~1673 cm-1[3] | TFA to HCl/Acetate exchange | Clearer resolution of the amide I band for secondary structure analysis |
Experimental Protocols
Protocol 1: TFA Removal by HCl Salt Exchange and Lyophilization
This protocol is adapted for molecules like Deruxtecan analog 2, which have peptide components.
Objective: To replace trifluoroacetate counter-ions with hydrochloride counter-ions.
Materials:
-
Lyophilized Deruxtecan analog 2 (TFA salt)
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized Deruxtecan analog 2 in distilled water at a concentration of approximately 1 mg/mL.[2]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2] It is crucial to stay within this range to ensure complete exchange without modifying the analog.[2]
-
Allow the solution to stand at room temperature for at least one minute.[2]
-
Freeze the solution using a -80°C freezer or liquid nitrogen.[2]
-
Lyophilize the frozen sample overnight until all liquid is removed.[2]
-
For complete removal, it is recommended to repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[1][2]
Protocol 2: Post-Column Infusion of Ammonium Hydroxide for LC-MS
Objective: To mitigate TFA-induced ion suppression in LC-MS analysis.[5][6]
Materials:
-
LC-MS system with a post-column infusion pump
-
Dilute ammonium hydroxide (NH4OH) solution (e.g., 0.1-0.5% in water or mobile phase B)
-
T-junction for mixing post-column eluent with the NH4OH solution
Procedure:
-
Set up your LC-MS method for the analysis of Deruxtecan analog 2 as usual.
-
Configure a second pump to deliver the dilute NH4OH solution at a low flow rate (e.g., 10-50 µL/min).
-
Connect the outlet of the analytical column to a T-junction.
-
Connect the outlet of the second pump delivering the NH4OH solution to the second inlet of the T-junction.
-
Connect the outlet of the T-junction to the ESI source of the mass spectrometer.
-
The molar ratio of NH4OH to TFA that results in a reduction of signal suppression has been determined to be between 0.5:1 and 50:1.[5][6] The optimal flow rate of the NH4OH solution should be empirically determined to maximize the signal of Deruxtecan analog 2 while minimizing baseline noise.
Visualizations
Caption: Troubleshooting workflow for low MS signal of Deruxtecan analog 2.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromforum.org [chromforum.org]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Comparative Analysis of Deruxtecan and its Analog, Deruxtecan Analog 2 monoTFA
In the landscape of advanced cancer therapeutics, antibody-drug conjugates (ADCs) represent a pivotal class of targeted therapies. At the heart of these complex molecules lies the cytotoxic payload, a critical determinant of an ADC's efficacy. This guide provides a comparative overview of Deruxtecan, a clinically validated ADC payload, and its lesser-known counterpart, Deruxtecan analog 2 monoTFA. This analysis is intended for researchers, scientists, and professionals in the field of drug development to delineate the structural and functional characteristics of these two compounds based on available data.
Physicochemical and Structural Properties
Deruxtecan and this compound, while related by name, exhibit significant differences in their chemical structures and molecular weights. Deruxtecan is a complex molecule composed of the potent topoisomerase I inhibitor exatecan derivative (DXd), linked via a sophisticated tetrapeptide-based linker (Gly-Gly-Phe-Gly) to a maleimide group for conjugation to an antibody.[] In contrast, information regarding this compound is less definitive, with some sources describing it as a homolog of Deruxtecan and a conjugate of a DX-8951 derivative (Dxd) with a linker, while others characterize it as a conjugate of Camptothecin and a linker.[2][3] The substantial disparity in their molecular formulas strongly suggests a more simplified linker and/or a different cytotoxic payload in the analog.
| Property | Deruxtecan | This compound |
| CAS Number | 1599440-13-7 | 1599440-10-4 |
| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | C₂₉H₃₀FN₅O₇ (for the free base) |
| Molecular Weight | 1034.05 g/mol | 579.58 g/mol (for the free base) |
| Payload | Exatecan derivative (DXd) | Described as a DX-8951 derivative (Dxd) or Camptothecin |
| Linker | Maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) | Undisclosed linker |
| Form | Free base | mono-Trifluoroacetic acid salt |
Mechanism of Action
Both Deruxtecan and its analog are designed to function as cytotoxic payloads within ADCs. Their primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
Deruxtecan's payload, DXd, is a potent topoisomerase I inhibitor.[][4] Upon internalization of the ADC by a target cancer cell, the linker is cleaved by lysosomal enzymes, releasing DXd.[5][6] The released DXd then intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptotic cell death.[5][7] An important feature of DXd is its high membrane permeability, which allows it to diffuse out of the target cell and exert a "bystander effect" on neighboring tumor cells, regardless of their target expression levels.[4][8]
The precise mechanism of This compound is less well-documented due to the ambiguity of its payload. If it contains a DXd derivative, its mechanism would be similar to that of Deruxtecan. If it contains Camptothecin, it would also function as a topoisomerase I inhibitor, though potentially with different potency and cellular permeability characteristics.
Caption: Signaling pathway of Deruxtecan's cytotoxic payload, DXd.
Experimental Data
Direct comparative experimental data between Deruxtecan and this compound is not publicly available. However, data for Deruxtecan and its payload, DXd, have been published from various studies. It is crucial to note that the following data are not from head-to-head comparative experiments and are presented for informational purposes.
In Vitro Cytotoxicity of Deruxtecan-based ADCs and Payloads
| Compound/ADC | Cell Line | Cancer Type | IC₅₀ |
| Trastuzumab deruxtecan | KPL-4 (HER2-positive) | Breast Cancer | 109.7 pM |
| Trastuzumab deruxtecan | SK-BR-3 (HER2-positive) | Breast Adenocarcinoma | 4.8 ng/mL |
| Trastuzumab deruxtecan | MDA-MB-453 (HER2-positive) | Breast Adenocarcinoma | 5.1 ng/mL |
| DXd (payload) | - | - | 0.31 µM (Topoisomerase I inhibition) |
Data for this compound is not available in the public domain.
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. However, a general protocol for assessing the in vitro cytotoxicity of an ADC, which could be applied to both compounds, is outlined below.
General In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Deruxtecan-ADC or Deruxtecan analog 2-ADC) in the cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
Deruxtecan is a well-characterized and clinically significant ADC payload with a potent topoisomerase I inhibitor, DXd, and a sophisticated, cleavable linker system. Its mechanism of action, including the bystander effect, is well-documented. In contrast, this compound is a less understood compound. The significant difference in molecular formula compared to Deruxtecan, and the conflicting descriptions of its payload, highlight the need for further structural elucidation and biological characterization.
For researchers in drug development, Deruxtecan represents a benchmark for a highly effective ADC payload. This compound may offer a structurally simpler alternative, but a comprehensive evaluation of its potency, stability, and bystander effect is necessary to determine its potential utility. The lack of direct comparative data necessitates that any consideration of these two molecules for ADC development be preceded by rigorous head-to-head in vitro and in vivo studies.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Navigating the Landscape of FGFR2-Targeted Antibody-Drug Conjugates: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of a novel investigational antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), TST105, against other FGFR2-targeting ADCs with different payloads. While specific in vivo data for "Deruxtecan analog 2," a camptothecin-based drug-linker for anti-FGFR2 ADCs, is not publicly available, this guide leverages data from a conceptually similar ADC, TST105, which employs a topoisomerase I inhibitor, to provide valuable insights into the current landscape of this therapeutic modality.
Executive Summary
The therapeutic targeting of FGFR2, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors, represents a promising avenue in oncology. Antibody-drug conjugates offer a strategy to selectively deliver potent cytotoxic agents to tumor cells, potentially enhancing efficacy and reducing systemic toxicity. This guide focuses on the preclinical in vivo validation of such agents, with a particular emphasis on an ADC utilizing a topoisomerase I inhibitor payload, TST105. We present a comparative summary of its anti-tumor activity alongside other anti-FGFR2 ADCs employing different mechanisms of action, based on available preclinical data.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo efficacy of different anti-FGFR2 ADCs in various xenograft models. This data highlights the potent anti-tumor activity of ADCs targeting FGFR2, with variations in efficacy likely attributable to the specific antibody, linker, payload, and the tumor model's characteristics.
| ADC | Target | Payload | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Objective Response Rate (ORR) | Reference |
| TST105 | FGFR2b | Topoisomerase I Inhibitor | SNU-16 (Gastric Cancer) CDX | 3 mg/kg QW | 91.25% | 70% | [1] |
| Bema-MMAE | FGFR2b | MMAE (Auristatin) | SNU-16 (Gastric Cancer) CDX | Not Specified | 48.32% | 0% | [1] |
| BAY 1187982 | FGFR2 | Auristatin derivative | NCI-H716 (Colon Cancer) PDX | Not Specified | Significant tumor growth inhibition/regression | Not Reported | |
| Anti-FGFR2/4-DM1 | FGFR2/FGFR4 | DM1 (Maytansinoid) | FGFR2-amplified breast and gastric xenografts | Not Specified | Highly efficacious | Not Reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited.
TST105 In Vivo Efficacy Study in SNU-16 Xenograft Model[1]
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: SNU-16 human gastric cancer cells, which endogenously express high levels of FGFR2b.
-
Tumor Implantation: Subcutaneous injection of SNU-16 cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
TST105 (3 mg/kg)
-
Bema-MMAE (comparator ADC)
-
-
Administration: Intravenous (IV) injection, once weekly (QW).
-
Endpoints: Tumor volume was measured regularly to determine tumor growth inhibition. The objective response rate was calculated based on the percentage of tumors showing a significant reduction in volume from baseline.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
FGFR2 Signaling Pathway
Caption: Simplified FGFR2 signaling cascade.
Mechanism of Action of an FGFR2-Targeted ADC
Caption: General mechanism of an anti-FGFR2 ADC.
In Vivo Xenograft Study Workflow
Caption: Workflow of a typical xenograft study.
Conclusion
The available preclinical data strongly support the continued investigation of FGFR2-targeted ADCs as a therapeutic strategy for FGFR2-expressing solid tumors. The novel anti-FGFR2b ADC, TST105, with its topoisomerase I inhibitor payload, has demonstrated potent anti-tumor activity in a preclinical model, suggesting a promising efficacy profile that warrants further clinical investigation. The comparison with other ADCs highlights that the choice of payload can significantly impact the therapeutic outcome. As more data becomes available, including for ADCs utilizing payloads like Deruxtecan analog 2, a more comprehensive understanding of the structure-activity relationships will emerge, further guiding the development of next-generation ADCs in this space.
References
A Head-to-Head Comparison of Linker Technologies for Deruxtecan Analog 2
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of different linker classes, hypothetically applied to a Deruxtecan analog 2, an agent-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a linker, used in the preparation of anti-FGFR2 ADCs.[1][2][3]
Introduction to Deruxtecan and its Analogs
Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload in the clinically successful ADC, Trastuzumab deruxtecan (Enhertu®).[4][5][6] Its mechanism of action involves binding to the topoisomerase I-DNA complex, leading to DNA damage and apoptotic cell death.[4] A key feature of Deruxtecan is its high membrane permeability, which allows for a potent "bystander effect," where the payload can diffuse out of the target cancer cell and kill neighboring antigen-negative cells.[5][7][8] This is particularly advantageous in treating heterogeneous tumors.[5] Deruxtecan analog 2, containing Camptothecin, is also designed to act as a topoisomerase I inhibitor.[1][2][3]
This guide will explore a head-to-head comparison of two primary classes of linkers that could be employed for a Deruxtecan analog 2-based ADC: a cleavable linker and a hypothetical non-cleavable linker.
At a Glance: Key Differences in Linker Technologies
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B in the lysosome)[9] | Proteolytic degradation of the antibody backbone in the lysosome[10] |
| Payload Form | Unmodified, potent payload | Payload with linker remnant and amino acid attached[11] |
| Bystander Effect | High potential due to release of membrane-permeable payload[11][12] | Limited to no bystander effect as the charged payload-linker remnant is less membrane-permeable[11] |
| Plasma Stability | Generally lower, with potential for premature payload release[12][13] | High, minimizing off-target toxicity[12][13] |
| Therapeutic Window | Potentially narrower due to off-target toxicity risk | Potentially wider due to enhanced safety profile |
| Suitability | Heterogeneous tumors, tumors with low antigen expression | Homogeneous tumors, highly sensitive target cells |
Quantitative Data Comparison
The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview. Note that these values are illustrative and would need to be confirmed experimentally for a specific Deruxtecan analog 2 ADC.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | Deruxtecan Analog 2 | FGFR2-positive | 0.5 - 5 |
| Non-Cleavable | Deruxtecan Analog 2 | FGFR2-positive | 5 - 50 |
| Cleavable (Val-Cit) | Deruxtecan Analog 2 | FGFR2-negative | >1000 |
| Non-Cleavable | Deruxtecan Analog 2 | FGFR2-negative | >1000 |
Table 2: Plasma Stability (Percentage of Intact ADC after 7 days)
| Linker Type | Species | % Intact ADC |
| Cleavable (Val-Cit) | Human Plasma | 70 - 85% |
| Non-Cleavable | Human Plasma | >95% |
| Cleavable (Val-Cit) | Mouse Plasma | 60 - 75% |
| Non-Cleavable | Mouse Plasma | >90% |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
| Linker Type | ADC Dose (mg/kg) | Tumor Model | Tumor Growth Inhibition (%) |
| Cleavable (Val-Cit) | 3 | FGFR2-positive, heterogeneous | 95 |
| Non-Cleavable | 3 | FGFR2-positive, heterogeneous | 70 |
| Cleavable (Val-Cit) | 3 | FGFR2-positive, homogeneous | 98 |
| Non-Cleavable | 3 | FGFR2-positive, homogeneous | 90 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Culture: Culture FGFR2-positive and FGFR2-negative cell lines in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the cleavable and non-cleavable Deruxtecan analog 2 ADCs for 72-96 hours.
-
Viability Assessment: Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[14]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Plasma Stability Assay
Objective: To assess the stability of the ADCs in plasma from different species over time.
Methodology:
-
Incubation: Incubate the ADCs in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).[15]
-
Sample Preparation: At each time point, isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).[16]
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and the percentage of intact ADC.[17][18]
-
Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADCs in a preclinical animal model.
Methodology:
-
Model Establishment: Implant FGFR2-positive tumor cells (either as a homogeneous population or a co-culture with FGFR2-negative cells to model heterogeneity) subcutaneously into immunodeficient mice.[19][20]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the ADCs (e.g., intravenously) at a specified dose and schedule.[21]
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[22]
In Vitro Co-Culture Bystander Assay
Objective: To quantitatively assess the bystander killing effect of the ADCs.
Methodology:
-
Cell Line Engineering: Engineer an FGFR2-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture: Co-culture the FGFR2-positive and the GFP-expressing FGFR2-negative cells at a defined ratio.[11][23]
-
Treatment: Treat the co-culture with the cleavable and non-cleavable Deruxtecan analog 2 ADCs.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the FGFR2-positive and GFP-expressing FGFR2-negative cell populations over time.[24]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and workflows involved in the action and evaluation of these ADCs.
Caption: Mechanism of action of Deruxtecan analog 2 ADC and the bystander effect.
Caption: A typical experimental workflow for evaluating ADC linker performance.
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with no single solution being optimal for all applications.[13] For a Deruxtecan analog 2-based ADC, a cleavable linker offers the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[13] Conversely, a non-cleavable linker would likely provide enhanced stability and a better safety profile but would lack the bystander effect. The ultimate choice will depend on the specific therapeutic application, the characteristics of the target antigen, and the tumor microenvironment. The experimental framework provided in this guide offers a robust approach to making an informed, data-driven decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deruxtecan analog 2 - MedChem Express [bioscience.co.uk]
- 4. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 9. chempep.com [chempep.com]
- 10. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Comparative Analysis of Next-Generation Antibody-Drug Conjugates: Novel Exatecan Derivatives Versus Deruxtecan
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evolving Landscape of Topoisomerase I Inhibitor Payloads in Oncology.
The field of antibody-drug conjugates (ADCs) is undergoing a rapid evolution, with a significant focus on optimizing the cytotoxic payload to enhance the therapeutic index. Exatecan, a potent topoisomerase I inhibitor, and its derivatives have emerged as a cornerstone of this progress, demonstrating remarkable clinical efficacy.[1][2] This guide provides a comparative study of ADCs developed with a novel exatecan derivative platform against those utilizing the clinically validated exatecan derivative, deruxtecan (DXd).
This analysis is based on preclinical data to illuminate the nuanced differences in their cytotoxic potential, bystander effect, in vivo efficacy, and pharmacokinetic profiles. While direct preclinical data for a specific research compound, "Deruxtecan analog 2," is not publicly available, this guide will draw upon published data for a representative novel exatecan-based ADC with an advanced linker technology to provide a meaningful comparison against the current standard-of-care deruxtecan-based ADCs, such as Trastuzumab Deruxtecan (T-DXd).
Executive Summary
Both deruxtecan and other exatecan derivatives function by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair.[1][2] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[1] The key differentiators between various exatecan-based ADCs lie in the modifications to the exatecan molecule and the linker technology used to attach it to the antibody. These modifications can significantly impact the ADC's stability, potency, hydrophobicity, and bystander killing effect.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of a novel exatecan-based ADC, featuring a hydrophilic polysarcosine (PSAR) linker (termed "Tra-Exa-PSAR10"), in comparison to a conventional deruxtecan ADC, Trastuzumab Deruxtecan (DS-8201a).
Table 1: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of an ADC.
| ADC | Target | Cell Line | IC50 (nM) | Reference |
| Tra-Exa-PSAR10 | HER2 | SKBR-3 (Breast Cancer) | ~0.05 | [3] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 (Gastric Cancer) | ~0.17 | [3] |
| DS-8201a (T-DXd) | HER2 | SKBR-3 (Breast Cancer) | 0.05 | [3] |
| DS-8201a (T-DXd) | HER2 | NCI-N87 (Gastric Cancer) | 0.17 | [3] |
Note: The in vitro cytotoxicity of Tra-Exa-PSAR10 and DS-8201a were found to be comparable.
Table 2: In Vivo Efficacy in Xenograft Models
The antitumor activity in animal models provides a crucial indicator of potential clinical benefit.
| ADC | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition. | [3][4] |
| DS-8201a (T-DXd) | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Significant tumor growth inhibition. | [3][4] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Tra-Exa-PSAR10 | DS-8201a (T-DXd) | Key Finding | Reference |
| Hydrophobicity | Reduced | Moderate | The PSAR linker reduces the hydrophobicity of the ADC. | [4] |
| Aggregation | Low | Low | Both ADCs show low aggregation. | [4] |
| Pharmacokinetics | Antibody-like PK profile | Antibody-like PK profile | The hydrophilic linker allows for a high drug-to-antibody ratio without negatively impacting pharmacokinetics. | [4][5] |
| Linker Stability | Superior in vivo stability | Shows some payload deconjugation over time. | Novel linker technologies can improve in vivo stability. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target-positive (e.g., SKBR-3, NCI-N87) and target-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC constructs (e.g., Tra-Exa-PSAR10, DS-8201a) and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in cell culture medium. Add the diluted ADCs to the appropriate wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of an ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Nude mice)
-
Cancer cell line for tumor implantation (e.g., NCI-N87)
-
ADC constructs, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs and controls to the mice via intravenous injection at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze for statistically significant differences in tumor growth inhibition between the groups.
Pharmacokinetic Analysis
This involves quantifying the different forms of the ADC in plasma over time.
Materials:
-
Mice or rats
-
ADC constructs
-
Blood collection supplies (e.g., EDTA tubes)
-
ELISA plates and reagents for total antibody quantification
-
LC-MS/MS system for conjugated and free payload quantification
Procedure:
-
ADC Administration: Administer a single intravenous dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Plasma Preparation: Process the blood to obtain plasma.
-
Bioanalysis:
-
Total Antibody: Quantify the total antibody concentration using a validated ELISA method.
-
Conjugated ADC: Quantify the concentration of the ADC with payload attached using an affinity capture LC-MS/MS method.
-
Free Payload: Quantify the concentration of the released payload in the plasma using LC-MS/MS.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of an exatecan-based ADC.
Caption: Experimental workflows for in vitro and in vivo ADC evaluation.
Caption: Workflow for pharmacokinetic analysis of ADCs.
References
Validating the Target Specificity of Anti-FGFR2-Deruxtecan Analog 2 ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target specificity of a hypothetical anti-Fibroblast Growth Factor Receptor 2 (FGFR2)-Deruxtecan analog 2 antibody-drug conjugate (ADC). As specific preclinical data for an ADC precisely matching this description is not publicly available, this document outlines the expected performance and validation methodologies based on existing research for other anti-FGFR2 ADCs and the known properties of deruxtecan-based platforms.
The core principle of an anti-FGFR2-ADC is to selectively deliver a potent cytotoxic payload to tumor cells that overexpress FGFR2, a receptor tyrosine kinase implicated in the progression of various cancers. The deruxtecan payload, a topoisomerase I inhibitor, offers the additional advantage of a bystander effect, enabling the killing of adjacent antigen-negative tumor cells.
Mechanism of Action and Target Engagement
The anti-FGFR2-Deruxtecan analog 2 ADC is designed to bind specifically to FGFR2 on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized, and the cytotoxic payload is released within the cell, leading to DNA damage and apoptosis.
Comparative In Vitro Cytotoxicity
To validate target specificity, the in vitro cytotoxicity of the anti-FGFR2-Deruxtecan analog 2 ADC would be assessed against a panel of cancer cell lines with varying levels of FGFR2 expression. The expected outcome is potent and selective killing of FGFR2-positive cells with minimal effect on FGFR2-negative cells.
| Cell Line | Cancer Type | FGFR2 Expression | Expected IC50 (nM) of Anti-FGFR2-Deruxtecan analog 2 ADC | Expected IC50 (nM) of Non-Targeting Control ADC |
| SNU-16 | Gastric Cancer | High | Low (e.g., 0.1-10) | High (>1000) |
| KATO III | Gastric Cancer | High | Low (e.g., 0.1-10) | High (>1000) |
| MFM-223 | Breast Cancer | High | Low (e.g., 1-20) | High (>1000) |
| NCI-H716 | Colorectal Cancer | High | Low (e.g., 1-20) | High (>1000) |
| MDA-MB-231 | Breast Cancer | Low/Negative | High (>1000) | High (>1000) |
| HT-29 | Colorectal Cancer | Low/Negative | High (>1000) | High (>1000) |
Note: The table presents hypothetical yet expected data based on preclinical studies of other anti-FGFR2 ADCs. The IC50 values would be determined through dose-response assays.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the anti-FGFR2-Deruxtecan analog 2 ADC, a non-targeting control ADC, and a vehicle control.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
In Vivo Tumor Growth Inhibition
The target specificity of the anti-FGFR2-Deruxtecan analog 2 ADC would be further validated in vivo using xenograft models. Mice bearing tumors derived from FGFR2-positive and FGFR2-negative cancer cell lines would be treated with the ADC.
| Xenograft Model | FGFR2 Expression | Treatment Group | Expected Outcome |
| SNU-16 | High | Anti-FGFR2-Deruxtecan analog 2 ADC | Significant tumor regression |
| SNU-16 | High | Non-Targeting Control ADC | No significant effect on tumor growth |
| SNU-16 | High | Vehicle Control | Continued tumor growth |
| MDA-MB-231 | Low/Negative | Anti-FGFR2-Deruxtecan analog 2 ADC | No significant effect on tumor growth |
| MDA-MB-231 | Low/Negative | Vehicle Control | Continued tumor growth |
Note: This table illustrates the anticipated results from in vivo studies, which would be crucial for confirming the ADC's specificity and efficacy in a biological system.
In Vivo Xenograft Study Protocol
-
Tumor Implantation: Subcutaneously implant FGFR2-positive (e.g., SNU-16) and FGFR2-negative (e.g., MDA-MB-231) cancer cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size.
-
Treatment: Administer the anti-FGFR2-Deruxtecan analog 2 ADC, a non-targeting control ADC, or a vehicle control intravenously.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize the mice when tumors reach a specified size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition between the different treatment groups.
FGFR2 Signaling Pathway
The binding of the anti-FGFR2 ADC to its target can also interfere with the natural signaling cascade initiated by fibroblast growth factors (FGFs). This can contribute to the overall anti-tumor effect, in addition to the cytotoxic payload delivery.
Conclusion
The validation of the target specificity of an anti-FGFR2-Deruxtecan analog 2 ADC would rely on a series of in vitro and in vivo experiments. The expected results, based on data from analogous ADCs, would demonstrate potent and selective anti-tumor activity against FGFR2-expressing cancers. The use of a deruxtecan payload suggests the potential for a strong bystander effect, which would be an important aspect to investigate in models of heterogeneous tumor expression. The experimental protocols and comparative data framework provided in this guide offer a robust approach for the preclinical evaluation of this and similar targeted cancer therapies.
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
The development of potent and highly targeted cancer therapeutics is a cornerstone of modern oncology. Antibody-drug conjugates (ADCs) represent a significant stride in this endeavor, combining the specificity of monoclonal antibodies with the cytotoxic power of potent payloads. Deruxtecan, a topoisomerase I inhibitor, has emerged as a clinically validated and powerful payload in this class. This guide provides a comparative analysis of the cross-reactivity profile of ADCs utilizing a Deruxtecan analog, "Deruxtecan analog 2 monoTFA," against other ADC platforms. Due to the proprietary nature of specific drug development compounds, this guide leverages publicly available data on Deruxtecan-based ADCs and established preclinical evaluation methodologies to provide a comprehensive framework for assessing cross-reactivity.
"Deruxtecan analog 2" is identified as a drug-linker conjugate component intended for the creation of ADCs targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Its monofluorinated derivative, "this compound," is a homolog of Deruxtecan.[1][2][3] The cross-reactivity of an ADC built with this component will be primarily dictated by the specificity of the anti-FGFR2 monoclonal antibody.
Understanding the Mechanism and Potential for Off-Target Effects
The mechanism of action of Deruxtecan-based ADCs, such as Trastuzumab Deruxtecan (T-DXd), involves a multi-step process that, while highly effective, also presents opportunities for off-target toxicities.[4][5][6][7]
-
Binding: The monoclonal antibody component of the ADC binds to its target receptor on the surface of cancer cells (e.g., HER2 for T-DXd).
-
Internalization: The ADC-receptor complex is then internalized by the cell.
-
Linker Cleavage: Inside the cell, the linker connecting the antibody to the Deruxtecan payload is cleaved by lysosomal enzymes.
-
Payload Action: The released Deruxtecan, a potent topoisomerase I inhibitor, enters the nucleus, causes DNA damage, and triggers apoptosis.[4][]
-
Bystander Effect: A key feature of Deruxtecan is its high membrane permeability, allowing it to diffuse out of the target cell and kill neighboring cancer cells, regardless of their target expression.[7]
This mechanism, particularly the bystander effect, underscores the importance of highly specific antibody targeting to minimize damage to healthy tissues. Off-target toxicities can arise from several factors, including:
-
On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues.
-
Off-target, off-tumor toxicity: The ADC may bind to unrelated targets, or the payload may be released prematurely in circulation, leading to systemic toxicity.[9]
Comparative Analysis of Deruxtecan-Based ADCs and Alternatives
The landscape of ADCs is rapidly evolving, with various platforms employing different antibodies, linkers, and payloads. Understanding the comparative toxicity profiles is crucial for drug development.
| Feature | Trastuzumab Deruxtecan (T-DXd) | Ado-Trastuzumab Emtansine (T-DM1) | Sacituzumab Govitecan (SG) |
| Target | HER2 | HER2 | Trop-2 |
| Payload | Deruxtecan (Topoisomerase I inhibitor) | DM1 (Microtubule inhibitor) | SN-38 (Topoisomerase I inhibitor) |
| Linker | Cleavable (peptide-based) | Non-cleavable (thioether) | Cleavable (hydrolizable) |
| Key Toxicities | Interstitial Lung Disease (ILD)/Pneumonitis, Nausea, Fatigue, Alopecia, Myelosuppression (Neutropenia, Anemia, Thrombocytopenia)[9][10][11] | Thrombocytopenia, Hepatotoxicity, Fatigue, Nausea[12] | Neutropenia, Diarrhea, Nausea, Alopecia, Fatigue[13] |
| Bystander Effect | Yes (High)[7] | No | Yes (Moderate) |
Experimental Protocols for Assessing Cross-Reactivity
A rigorous evaluation of an ADC's cross-reactivity is a critical component of preclinical safety assessment. The following are key experimental methodologies:
In Vitro Cross-Reactivity Assessment
1. Immunohistochemistry (IHC) on Human Tissues:
-
Objective: To evaluate the binding of the ADC to a comprehensive panel of normal human tissues to identify potential off-target binding.[7][9]
-
Protocol Outline:
-
A panel of at least 32 normal human tissues from multiple donors is recommended.
-
Frozen tissue sections are fixed and incubated with the ADC at various concentrations.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
The binding pattern and intensity are analyzed by a pathologist to identify any unexpected tissue binding.
-
2. In Vitro Cytotoxicity Assays:
-
Objective: To assess the potency of the ADC on target-expressing and non-target-expressing cell lines.[14]
-
Protocol Outline:
-
A panel of cancer cell lines with varying levels of target antigen expression is cultured.
-
Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Cell viability is measured after a set incubation period using assays like MTS or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine target-specific killing.
-
In Vivo Toxicology Studies
-
Objective: To evaluate the safety profile, toxicokinetics, and potential off-target toxicities of the ADC in relevant animal models.[4][5]
-
Protocol Outline:
-
Selection of a relevant animal species that expresses a homologous target antigen and exhibits a similar tissue cross-reactivity profile to humans.[7]
-
Administration of the ADC at various dose levels.
-
Monitoring of clinical signs, body weight, food consumption, and hematology and clinical chemistry parameters.
-
At the end of the study, a full histopathological examination of all tissues is performed to identify any microscopic changes.
-
Visualizing Key Processes
To better understand the intricate processes involved in ADC development and evaluation, the following diagrams illustrate key workflows and mechanisms.
Caption: Experimental Workflow for ADC Cross-Reactivity Assessment.
Caption: Mechanism of Action of a Deruxtecan-Based ADC.
Caption: Logical Comparison of Different ADC Platforms.
Conclusion
The development of ADCs with novel payloads like Deruxtecan analogs holds immense promise for advancing cancer therapy. However, a thorough and systematic evaluation of their cross-reactivity and off-target toxicity is paramount to ensuring their safety and maximizing their therapeutic window. While specific data for "this compound" is not publicly available, the established principles and methodologies for ADC preclinical safety assessment provide a robust framework for its evaluation. By carefully characterizing the binding profile of the monoclonal antibody and conducting comprehensive in vitro and in vivo studies, researchers can effectively mitigate the risks of off-target effects and advance the development of safer and more effective targeted cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Bot Verification [pharmalegacy.com]
- 4. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 6. Toxicological Evaluation of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 7. prisysbiotech.com [prisysbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deruxtecan analog 2 - MedChem Express [bioscience.co.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Deruxtecan Analog 2 and Established ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a Deruxtecan analog, a novel camptothecan-based payload, against established antibody-drug conjugate (ADC) payloads: Monomethyl auristatin E (MMAE), Mertansine (DM1), and SN-38. The following sections detail their mechanisms of action, comparative in vitro and in vivo performance, and the experimental protocols used to generate the supporting data.
Introduction to ADC Payloads
The efficacy of an antibody-drug conjugate is critically dependent on the potency and mechanism of its cytotoxic payload. This guide focuses on two main classes of payloads: topoisomerase I inhibitors and microtubule inhibitors.
-
Topoisomerase I Inhibitors: This class, which includes Deruxtecan and SN-38, exerts its cytotoxic effect by trapping the DNA-topoisomerase I complex. This leads to DNA strand breaks and ultimately triggers apoptosis.[1]
-
Microtubule Inhibitors: This class, including MMAE and DM1, disrupts cellular division by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
"Deruxtecan analog 2" is a drug-linker conjugate composed of Camptothecin, a topoisomerase I inhibitor, and a linker moiety.[3] Given the limited public data on this specific analog, this guide will leverage comparative data for the closely related and clinically validated payload, Deruxtecan (DXd).
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the in vitro potency of a cytotoxic agent. The following table summarizes the IC50 values for anti-Trop-2 ADCs conjugated with DXd, SN-38, and MMAE in pancreatic and breast cancer cell lines.
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic Cancer) | SY02-DXd | Subnanomolar |
| SY02-SN-38 | Subnanomolar | |
| SY02-MMAE | Subnanomolar | |
| MDA-MB-468 (Breast Cancer) | SY02-DXd | Subnanomolar |
| SY02-SN-38 | Subnanomolar | |
| SY02-MMAE | Subnanomolar |
Note: A study reported robust in vitro cytotoxicity for all three payloads in the subnanomolar range, indicating high potency.[4]
Comparative In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in vivo using xenograft models. The following table summarizes the tumor growth inhibition (TGI) rates for anti-Trop-2 ADCs in a pancreatic cancer xenograft model.
| Xenograft Model | ADC Payload | Tumor Growth Inhibition (TGI) Rate |
| CFPAC-1 (Pancreatic Cancer) | SY02-DXd | 98.2% |
| SY02-SN-38 | 87.3% | |
| SY02-MMAE | Minimal Inhibition |
Note: In this model, SY02-DXd and SY02-SN-38 demonstrated superior efficacy compared to SY02-MMAE.[4] In a separate breast cancer xenograft model (MDA-MB-468), both SY02-DXd and SY02-MMAE led to complete tumor regression.[4]
Mechanisms of Action and Signaling Pathways
Topoisomerase I Inhibitors (Deruxtecan Analog / SN-38)
Deruxtecan and SN-38 are potent topoisomerase I inhibitors. They bind to the enzyme-DNA complex, preventing the re-ligation of single-strand breaks. When the replication fork collides with this trapped complex, it leads to double-strand DNA breaks, cell cycle arrest, and apoptosis.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
A Comparative Analysis of the Pharmacokinetic Properties of Deruxtecan-Based Antibody-Drug Conjugates
A deep dive into the pharmacokinetic profiles of Trastuzumab Deruxtecan, Datopotamab Deruxtecan, and Patritumab Deruxtecan, providing a comparative guide for researchers and drug development professionals. This guide synthesizes preclinical and clinical data to illuminate the absorption, distribution, metabolism, and excretion (ADME) characteristics of these leading antibody-drug conjugates (ADCs).
The landscape of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, deruxtecan (DXd). This family of ADCs, which includes the approved Trastuzumab Deruxtecan (T-DXd) and the investigational Datopotamab Deruxtecan (Dato-DXd) and Patritumab Deruxtecan (P-DXd), leverages a common cytotoxic payload while targeting different tumor-associated antigens. Understanding the nuances in their pharmacokinetic (PK) profiles is crucial for optimizing their clinical application and for the development of future ADCs. This guide provides a comparative analysis of the pharmacokinetic properties of these three prominent deruxtecan-based ADCs, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of T-DXd, Dato-DXd, and P-DXd have been characterized in both preclinical species and human clinical trials. The following tables summarize key pharmacokinetic parameters for the intact ADC and the released cytotoxic payload, DXd. These parameters are derived from population pharmacokinetic (PopPK) models and non-compartmental analysis (NCA) reported in various studies.
Preclinical Pharmacokinetic Parameters in Cynomolgus Monkeys
| Parameter | Trastuzumab Deruxtecan (T-DXd) | Datopotamab Deruxtecan (Dato-DXd) | Patritumab Deruxtecan (P-DXd) |
| Dose | 3 - 10 mg/kg | 6 mg/kg | Not Publicly Available |
| Intact ADC | |||
| Clearance (CL) | ~0.1 L/day/kg | Comparable to T-DXd | Not Publicly Available |
| Volume of Distribution (Vd) | ~3.0 L | Comparable to T-DXd | Not Publicly Available |
| Half-life (t½) | ~5-7 days | Comparable to T-DXd | Not Publicly Available |
| Released Payload (DXd) | |||
| Cmax | Low systemic exposure | Low systemic exposure | Low systemic exposure |
| Clearance (CL) | Rapid | Rapid | Rapid |
| Half-life (t½) | Short | Short | Short |
Note: Direct head-to-head preclinical comparative studies are limited. Data is synthesized from individual study reports.
Clinical Pharmacokinetic Parameters in Patients with Solid Tumors
| Parameter | Trastuzumab Deruxtecan (T-DXd) | Datopotamab Deruxtecan (Dato-DXd) | Patritumab Deruxtecan (P-DXd) |
| Dose | 5.4 - 6.4 mg/kg Q3W | 4 - 8 mg/kg Q3W | 1.6 - 8.0 mg/kg Q3W |
| Intact ADC | |||
| Clearance (CL) | 0.41 L/day | 0.386 L/day (linear) | 0.45 L/day (linear) |
| Central Volume of Distribution (Vc) | 2.76 L | 3.06 L | 2.63 L |
| Terminal Half-life (t½) | ~7 days | ~5.7 days | ~4.1 - 8.6 days |
| Released Payload (DXd) | |||
| Clearance (CL) | 41.9 L/h | 2.66 L/day | 18.2 L/h |
| Apparent Volume of Distribution (Vd/F) | 21.6 L | 25.1 L | 33.7 L |
Note: These parameters are derived from population pharmacokinetic models and may vary based on patient characteristics and dose levels. The data is presented for comparative purposes and is synthesized from multiple clinical trials.
Mechanism of Action and Signaling Pathway
The fundamental mechanism of action is conserved across these deruxtecan-based ADCs. It begins with the specific binding of the monoclonal antibody component to its target antigen on the tumor cell surface (HER2 for T-DXd, TROP2 for Dato-DXd, and HER3 for P-DXd). This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome. Inside the lysosome, the enzyme-cleavable linker is degraded, releasing the payload, DXd. DXd then intercalates into DNA and inhibits topoisomerase I, leading to DNA damage and apoptotic cell death. A key feature of deruxtecan-based ADCs is the high cell membrane permeability of the DXd payload, which allows it to diffuse out of the target cell and exert a "bystander effect" on neighboring tumor cells, regardless of their antigen expression levels.
Caption: Mechanism of action for Deruxtecan-based ADCs.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the reliable assessment of ADC pharmacokinetics. Below are representative methodologies for key experiments.
In Vivo Pharmacokinetic Study in Xenograft Mouse Models
This protocol outlines a typical preclinical PK study to evaluate an ADC in tumor-bearing mice.
-
Animal Model: Female athymic nude mice (5-6 weeks old) are inoculated subcutaneously with a human cancer cell line expressing the target antigen (e.g., NCI-N87 for HER2, HCT-116 for TROP2). Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Dosing: Animals are randomized into groups and administered a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected via retro-orbital or tail vein bleeding at predetermined time points (e.g., 0.083, 1, 6, 24, 48, 96, 168, and 336 hours post-dose). Plasma is separated by centrifugation and stored at -80°C. At the final time point, tumors and other tissues may be collected.
-
Bioanalysis: Plasma concentrations of the total antibody, intact ADC, and released DXd are quantified using validated bioanalytical methods.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to determine key PK parameters (Cmax, AUC, CL, Vd, t½).
Quantification of ADC and Payload by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying both the ADC (via surrogate peptides) and the free payload.
-
Sample Preparation (for DXd):
-
To a 50 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version of DXd).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and evaporate to dryness.
-
Reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analyte and internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantify the concentration of the unknown samples using the regression equation from the standard curve.
-
Quantification of Total Antibody and Intact ADC by Ligand-Binding Assay (Gyrolab)
Immunoassays, often performed on an automated platform like Gyrolab, are used to quantify the total antibody and the intact ADC.
-
Assay Principle:
-
Total Antibody Assay: A generic anti-human IgG antibody is used for both capture and detection.
-
Intact ADC Assay: A target-specific capture antibody (or recombinant antigen) is used, and a detection antibody that binds to the payload is employed.
-
-
Procedure (on Gyrolab platform):
-
A biotinylated capture reagent is immobilized on streptavidin-coated microstructures within a CD.
-
Plasma samples, calibration standards, and quality controls are passed over the capture surface.
-
An Alexa Fluor-labeled detection reagent is added.
-
The fluorescence signal, which is proportional to the analyte concentration, is measured by the instrument.
-
-
Data Analysis:
-
A standard curve is generated using a four-parameter logistic fit.
-
The concentrations of the unknown samples are interpolated from the standard curve.
-
Caption: General experimental workflow for ADC pharmacokinetic studies.
Conclusion
The deruxtecan-based ADCs—Trastuzumab Deruxtecan, Datopotamab Deruxtecan, and Patritumab Deruxtecan—exhibit broadly similar pharmacokinetic characteristics, which are defined by the properties of the monoclonal antibody and the rapid clearance of the released DXd payload. The subtle differences in their pharmacokinetic parameters are likely influenced by the specific antibody, the target antigen biology, and the patient populations studied. A thorough understanding of these pharmacokinetic profiles, obtained through rigorous and well-defined experimental protocols, is essential for the continued development and successful clinical implementation of this important class of cancer therapeutics.
Safety Operating Guide
Proper Disposal of Deruxtecan Analog 2 monoTFA: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Deruxtecan analog 2 monoTFA. Given its nature as a potent cytotoxic agent and a trifluoroacetic acid (TFA) salt, strict adherence to established protocols is crucial to ensure personnel safety and environmental protection. The following procedures are based on general best practices for handling hazardous chemical waste. For definitive guidance, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
A certified chemical fume hood for all handling of the solid compound and preparation of solutions.
This compound is a homolog of Deruxtecan, a potent drug-linker conjugate used in the development of antibody-drug conjugates (ADCs)[1][2][3]. As a cytotoxic compound, it is designed to kill cells and presents a significant health hazard upon exposure. The trifluoroacetate salt form also requires specific handling considerations.
Quantitative Data Summary
For safe handling and disposal, a summary of the key quantitative data for similar compounds is presented below. This information should be used for risk assessment and to inform the selection of appropriate disposal containers and procedures.
| Property | Value | Source |
| Chemical Formula | C₅₂H₅₆FN₉O₁₃ (for Deruxtecan) | [4] |
| Molecular Weight | 1034.05 g/mol (for Deruxtecan) | [4] |
| Solubility | Soluble in DMSO | |
| Recommended Storage | -20°C, sealed, away from moisture and light | |
| In-Solution Stability | Unstable, fresh preparation recommended | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and all associated waste is a critical component of laboratory safety. The following step-by-step protocol must be strictly followed.
Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired this compound powder must be treated as hazardous cytotoxic waste.
-
Do not mix with other solid chemical wastes unless compatibility has been confirmed.
-
Place the solid waste in a clearly labeled, sealed, and puncture-proof container designated for cytotoxic solid waste. This container should be purple or clearly marked with the cytotoxic waste symbol.
-
All contaminated materials, such as weighing paper, spatulas, pipette tips, and disposable labware, must also be collected in this container[5][6].
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) must be collected as hazardous liquid waste.
-
Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
-
Never pour this compound solutions down the drain. [7]
-
Labeling and Storage of Waste
-
All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Cytotoxic Waste."
-
The full chemical name: "this compound."
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals (e.g., strong oxidizing agents, bases)[7][8].
-
Keep waste containers securely closed at all times, except when adding waste.
Request for Waste Pickup
-
Once a waste container is full or has reached the institutional time limit for satellite accumulation, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills within a chemical fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
For larger spills or spills outside of a fume hood, contact your institution's EHS for immediate assistance.
-
All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. amherst.edu [amherst.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Deruxtecan Analog 2 monoTFA
For researchers and scientists at the forefront of drug development, ensuring personal and environmental safety is paramount, especially when working with potent compounds like Deruxtecan analog 2 monoTFA. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound is a homolog of Deruxtecan, a key component of antibody-drug conjugates (ADCs) used in cancer therapy. As with other cytotoxic compounds, strict adherence to safety protocols is crucial to minimize exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Reconstitution | - Double chemotherapy-tested gloves- Disposable gown (fluid-resistant)- N95 or P2 respirator mask- Protective eyewear (goggles or face shield) |
| General Handling and Dilution | - Chemotherapy-tested gloves- Disposable gown or lab coat- Protective eyewear (safety glasses with side shields) |
| Waste Disposal | - Double chemotherapy-tested gloves- Disposable gown- Protective eyewear |
| Spill Cleanup | - Double chemotherapy-tested gloves- Disposable gown (fluid-resistant)- N95 or P2 respirator mask- Protective eyewear (goggles or face shield)- Shoe covers |
It is imperative that all PPE be donned before handling the compound and removed in a manner that prevents cross-contamination.[1][2][3][4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Key Handling Methodologies
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of the solid compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[5]
-
Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as cytotoxic waste.
-
Slowly add solvent to the vial to avoid aerosolization.
-
-
Decontamination:
-
Prepare a decontamination solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
-
Wipe down all surfaces and equipment that may have come into contact with the compound.
-
Dispose of all cleaning materials as cytotoxic waste.
-
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Method |
| Liquid Waste | Labeled, leak-proof cytotoxic waste container | Incineration by a licensed hazardous waste disposal service.[6][7] |
| Solid Waste (Gloves, Gowns, Vials, etc.) | Purple cytotoxic waste bags or rigid, puncture-resistant containers.[6][8] | Incineration by a licensed hazardous waste disposal service.[6][7] |
| Sharps (Needles, Syringes) | Labeled, puncture-proof sharps container for cytotoxic waste | Incineration by a licensed hazardous waste disposal service. |
All waste containers must be clearly labeled with the cytotoxic hazard symbol.[8][9]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and appropriate action is required.
-
Spill Management:
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using a cytotoxic spill kit.
-
Absorb the spilled material and clean the area with a decontamination solution.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure.
-
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. medkoo.com [medkoo.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. youtube.com [youtube.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
